molecular formula C32H45Cl4N5O3 B15619623 SNT-207858

SNT-207858

Cat. No.: B15619623
M. Wt: 689.5 g/mol
InChI Key: DFRHMBGAOYBWHK-VXGCXGCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNT-207858 is a useful research compound. Its molecular formula is C32H45Cl4N5O3 and its molecular weight is 689.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H45Cl4N5O3

Molecular Weight

689.5 g/mol

IUPAC Name

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]-2-pyridinyl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C32H43Cl2N5O3.2ClH/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34;;/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41);2*1H/t26-,28-;;/m1../s1

InChI Key

DFRHMBGAOYBWHK-VXGCXGCYSA-N

Origin of Product

United States

Foundational & Exploratory

SNT-207858: A Technical Guide to its Mechanism of Action as a Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R) that has demonstrated the ability to cross the blood-brain barrier. The MC4R is a key G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis and appetite. Antagonism of this receptor by this compound has shown potential therapeutic applications, particularly in conditions such as cachexia. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Melanocortin-4 Receptor Antagonism

This compound functions as a competitive antagonist at the melanocortin-4 receptor. The MC4R is primarily expressed in the central nervous system, particularly in the hypothalamus, and plays a crucial role in the leptin-melanocortin signaling pathway that governs food intake and energy expenditure.

Under normal physiological conditions, the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), binds to and activates the MC4R. This activation leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates protein kinase A (PKA), leading to downstream signaling events that ultimately result in a sensation of satiety and increased energy expenditure.

This compound competitively binds to the MC4R, preventing the binding of α-MSH and other endogenous agonists. This blockade inhibits the downstream signaling cascade, leading to an increase in food intake and a decrease in energy expenditure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity as an MC4R antagonist.

Table 1: In Vitro Potency of this compound

ParameterValue (IC50)Description
Binding Affinity22 nMConcentration required to inhibit 50% of radioligand binding to the MC4R.
Functional Activity11 nMConcentration required to inhibit 50% of the functional response (e.g., cAMP production) mediated by MC4R.

Table 2: Selectivity Profile of this compound

Receptor SubtypeSelectivity Fold vs. MC4R
Melanocortin-3 (MC3R)170-fold
Melanocortin-5 (MC5R)40-fold

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Cancer-Induced Cachexia

Animal ModelDosageRoute of AdministrationDosing RegimenOutcome
C26 adenocarcinoma-induced cachexia in mice30 mg/kgOralOnce daily for 15 daysSignificantly reduced tumor-induced weight loss.

Signaling Pathways

The primary signaling pathway affected by this compound is the MC4R-mediated Gs-cAMP pathway. By blocking this pathway, this compound prevents the downstream activation of PKA and its subsequent effects on gene transcription and neuronal activity related to energy balance. While the Gs pathway is the canonical signaling route for MC4R, the receptor can also couple to other G-proteins (e.g., Gq/11, Gi/o) and activate other signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway. As a competitive antagonist, this compound is expected to inhibit these alternative signaling pathways as well.

MC4R_Signaling_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates SNT_207858 This compound (Antagonist) SNT_207858->MC4R Binds & Blocks Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular_Response Decreased Satiety & Increased Food Intake PKA->Cellular_Response Leads to

This compound antagonism of the MC4R signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50) of this compound for the MC4R.

  • Cell Culture: HEK293 cells stably expressing the human MC4R are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) is used.

  • Radioligand: A radiolabeled MC4R agonist, such as [125I]-(Nle4, D-Phe7)-α-MSH, is used at a concentration near its Kd.

  • Procedure:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of a non-radiolabeled agonist for non-specific binding).

    • Add the radioligand to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare MC4R Membranes, Radioligand, and this compound dilutions Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Calculate IC50 (Binding Affinity) Count->Analyze End End Analyze->End

Workflow for the MC4R radioligand binding assay.
Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP), thereby determining its functional antagonist potency (IC50).

  • Cell Culture: HEK293 cells stably expressing the human MC4R are seeded in 96-well plates.

  • Assay Medium: A suitable buffer or medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Pre-incubate the cells with increasing concentrations of this compound or vehicle.

    • Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) at its EC80 concentration.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The amount of cAMP produced is quantified, and the IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal curve.

Functional_Assay_Workflow Start Start Seed_Cells Seed MC4R-expressing cells in 96-well plates Start->Seed_Cells Pre_incubate Pre-incubate cells with This compound Seed_Cells->Pre_incubate Stimulate Stimulate with MC4R agonist (e.g., α-MSH) Pre_incubate->Stimulate Lyse_and_Detect Lyse cells and measure intracellular cAMP Stimulate->Lyse_and_Detect Analyze Calculate IC50 (Functional Potency) Lyse_and_Detect->Analyze End End Analyze->End

Workflow for the MC4R functional (cAMP) assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the melanocortin-4 receptor. Its mechanism of action involves the competitive inhibition of the canonical Gs-cAMP signaling pathway, leading to a stimulation of food intake and a reduction in energy expenditure. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development of this compound and other MC4R modulators for therapeutic applications.

SNT-207858: A Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SNT-207858, a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and therapeutic potential of MC4R antagonists.

Core Compound Profile

This compound is a small molecule, non-peptidic antagonist of the MC4 receptor. It is characterized by its ability to penetrate the blood-brain barrier and its oral bioavailability, making it a promising candidate for therapeutic interventions targeting the central melanocortin system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, functional antagonism, and selectivity for the human MC4 receptor.

Table 1: In Vitro Activity of this compound at the Human MC4 Receptor

ParameterValue (nM)
Binding Affinity (IC₅₀)22
Functional Antagonism (IC₅₀)11

Table 2: Selectivity Profile of this compound

ReceptorSelectivity Fold vs. MC4R
MC3R170
MC5R40

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above. These protocols are based on the research published by Weyermann et al. in PLoS One, 2009.[1]

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the human MC4 receptor.

Materials:

  • HEK293 cells stably expressing the human MC4 receptor.

  • Membrane preparation from the above cells.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

  • This compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5 M NaCl.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

Procedure:

  • Cell membrane homogenates (10-20 µg protein) are incubated with a fixed concentration of the radioligand [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH and increasing concentrations of the competing ligand (this compound).

  • The incubation is carried out in the assay buffer for 60 minutes at 37°C in a total volume of 250 µL.

  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled α-MSH.

  • The binding reaction is terminated by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine.

  • Filters are washed three times with ice-cold wash buffer.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Functional cAMP Assay

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at the human MC4 receptor.

Materials:

  • HEK293 cells stably expressing the human MC4 receptor.

  • α-Melanocyte-Stimulating Hormone (α-MSH) as the agonist.

  • This compound at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., a competitive immunoassay or a reporter gene assay).

Procedure:

  • HEK293-hMC4R cells are seeded in 96-well plates and grown to near confluence.

  • On the day of the assay, the growth medium is replaced with a serum-free medium.

  • Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

  • Following the pre-incubation, cells are stimulated with a fixed concentration of α-MSH (typically at its EC₈₀ concentration) for 30 minutes at 37°C.

  • The incubation is stopped, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a suitable cAMP assay kit according to the manufacturer's instructions.

  • The IC₅₀ value, the concentration of this compound that inhibits 50% of the α-MSH-induced cAMP production, is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MC4 receptor signaling pathway and a typical experimental workflow for the characterization of an MC4 receptor antagonist like this compound.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., satiety signals) CREB->Gene_Expression Leads to SNT_207858 This compound (Antagonist) SNT_207858->MC4R Blocks

MC4R Signaling Pathway and Antagonism by this compound

Experimental_Workflow Start Start: Compound Synthesis (this compound) Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (cAMP Measurement) Start->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other MC receptors) Start->Selectivity_Screen Data_Analysis_1 Data Analysis: Determine IC₅₀ (Binding) Binding_Assay->Data_Analysis_1 Data_Analysis_2 Data Analysis: Determine IC₅₀ (Functional) Functional_Assay->Data_Analysis_2 Data_Analysis_3 Data Analysis: Assess Selectivity Profile Selectivity_Screen->Data_Analysis_3 In_Vivo_Studies In Vivo Studies (e.g., Food Intake in Mice) Data_Analysis_1->In_Vivo_Studies Data_Analysis_2->In_Vivo_Studies Data_Analysis_3->In_Vivo_Studies PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis End End: Lead Candidate Profile PK_PD_Analysis->End

Experimental Workflow for Characterizing this compound

In Vivo Efficacy

In a murine model of cancer-induced cachexia, oral administration of this compound at a dose of 30 mg/kg once daily for 15 days was shown to significantly reduce tumor-induced weight loss.[1] This finding highlights the potential therapeutic application of this compound in conditions characterized by anorexia and body weight loss.

Conclusion

This compound is a potent, selective, and orally bioavailable antagonist of the MC4 receptor. Its pharmacological profile, characterized by high affinity and functional antagonism, combined with its in vivo efficacy in a model of cachexia, makes it a valuable research tool and a potential therapeutic candidate for a range of metabolic and wasting disorders. Further investigation into its clinical utility is warranted.

References

Unveiling SNT-207858: A Technical Guide to a Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SNT-207858, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This compound has been investigated for its therapeutic potential, particularly in the context of cachexia, a complex metabolic syndrome characterized by severe weight loss and muscle wasting. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in regulating energy homeostasis, appetite, and metabolism. Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses appetite and increases energy expenditure.

By blocking the binding of α-MSH and other agonists, this compound inhibits this anorexigenic pathway. This antagonism is being explored as a therapeutic strategy to counteract the pathological weight loss associated with conditions like cancer-induced cachexia.[1][2] this compound is orally available and capable of crossing the blood-brain barrier to exert its effects on the central MC4R.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueReceptorNotes
Binding Affinity (IC50) 22 nMHuman MC4R[2][3][4][5]
Functional Antagonism (IC50) 11 nMHuman MC4R
Selectivity vs. MC3R ~170-foldHuman[2][3][5]
Selectivity vs. MC5R ~40-foldHuman[2][3][5]

Table 2: In Vivo Efficacy in Murine Models

ExperimentAnimal ModelTreatmentKey FindingsReference
Food Intake Study Healthy Mice30 mg/kg this compound (oral)Significant increase in food intake during the light phase.[2][3][5]
Cancer-Induced Cachexia C26 Adenocarcinoma Mice30 mg/kg this compound (oral, once daily for 15 days)Significantly reduced tumor-induced weight loss; prevented loss of fat and lean body mass.[1][2][3][5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4 Receptor alpha_MSH->MC4R Binds & Activates SNT_207858 This compound (Antagonist) SNT_207858->MC4R Binds & Blocks Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Anorexigenic_Effects Anorexigenic Effects (↓ Appetite, ↑ Energy Expenditure) PKA->Anorexigenic_Effects Leads to

Figure 1: Simplified MC4R Signaling Pathway and the Antagonistic Action of this compound.

In_Vivo_Cachexia_Workflow Tumor_Implantation C26 Adenocarcinoma Cell Implantation in Mice Treatment_Groups Divide into Treatment Groups: 1. Vehicle Control 2. This compound (30 mg/kg, p.o.) Tumor_Implantation->Treatment_Groups Daily_Dosing Once Daily Oral Administration for 15 Days Treatment_Groups->Daily_Dosing Monitoring Daily Monitoring of: - Body Weight - Food Intake - General Health Daily_Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Day 15): - Final Body Weight - Tumor Weight - Body Composition (Fat & Lean Mass) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis: Compare this compound group to Vehicle Control Endpoint_Analysis->Data_Analysis

Figure 2: Experimental Workflow for the In Vivo Cancer-Induced Cachexia Model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Cancer-Induced Cachexia Model

This protocol is based on the methodology described by Weyermann et al. (2009).[2]

1. Animal Model and Tumor Induction:

  • Species: Male BALB/c mice.

  • Tumor Cell Line: C26 adenocarcinoma cells.

  • Induction: Mice are subcutaneously injected with C26 adenocarcinoma cells to induce tumor growth and subsequent cachexia.

2. Treatment Administration:

  • Compound Formulation: this compound is prepared for oral administration (p.o.). The specific vehicle is not detailed in the primary publication.

  • Dosing: Treatment commences the day after tumor implantation. Mice receive a once-daily oral gavage of either the vehicle control or this compound at a dose of 30 mg/kg.

3. Monitoring and Data Collection:

  • Body Weight and Food Intake: Body weight and food consumption are measured daily throughout the 15-day study period.

  • Tumor Growth: Tumor size is monitored to ensure that the effects of this compound are not due to anti-tumor activity.

4. Endpoint Analysis:

  • Body Composition: At the end of the study, body composition is analyzed to determine the effects on fat mass and lean body mass. The specific method for this analysis (e.g., DEXA, NMR) is not specified in the primary publication.

  • Tumor Weight: Tumors are excised and weighed.

In Vitro Receptor Binding and Functional Assays

The specific, detailed protocols used for the initial characterization of this compound are not publicly available. The following are representative protocols for determining the binding affinity and functional antagonism of a compound at the MC4R.

1. Radioligand Binding Assay (Representative Protocol):

  • Objective: To determine the binding affinity (IC50, Ki) of this compound for the MC4R.

  • Cell Line: A stable cell line expressing the human MC4R (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled MC4R agonist, typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-MSH).

  • Procedure:

    • Prepare cell membranes from the MC4R-expressing cell line.

    • In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

2. Functional cAMP Assay (Representative Protocol):

  • Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to block agonist-induced cAMP production.

  • Cell Line: A stable cell line expressing the human MC4R.

  • Procedure:

    • Plate the MC4R-expressing cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) at its EC80 concentration.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).

    • Determine the concentration of this compound that inhibits 50% of the agonist-induced cAMP response (IC50).

Conclusion

This compound is a well-characterized, selective, and orally active antagonist of the melanocortin-4 receptor. Its ability to stimulate food intake and mitigate weight loss in preclinical models of cachexia highlights its potential as a therapeutic agent for wasting diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of MC4R antagonists and the therapeutic potential of this compound. Further investigation into its clinical efficacy and safety profile is warranted.

References

An In-depth Technical Guide to SNT-207858: A Selective Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent, selective, and orally active non-peptidic antagonist of the melanocortin-4 receptor (MC4R).[1] As a key regulator of energy homeostasis and appetite, the MC4R represents a significant therapeutic target for conditions such as cachexia. This compound has demonstrated the ability to penetrate the blood-brain barrier and exert its pharmacological effects centrally. In preclinical models, it has shown efficacy in stimulating food intake and mitigating the effects of cancer-induced cachexia. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with representative experimental protocols and a summary of its known signaling pathways.

Chemical Structure and Properties

This compound is a complex small molecule with two defined stereocenters. It is available as a free base and in hydrochloride salt forms.

Chemical Identifiers:

  • IUPAC Name: N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl]-1-piperidinyl]ethyl]-1-pyrrolidinecarboxamide

  • CAS Number (Free Base): 1104662-66-9

  • CAS Number (Dihydrochloride): 1104080-42-3

Physicochemical Properties

PropertyValueSource
Molecular Formula C32H43Cl2N5O3 (Free Base)MedChemExpress
Molecular Weight 616.6 g/mol (Free Base)MedChemExpress
Canonical SMILES CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5PubChem
Predicted pKa 12.71 ± 0.20PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 10PubChem

Biological Activity and Pharmacokinetics

This compound functions as a selective antagonist of the MC4R. Its primary mechanism of action is the blockade of MC4R signaling, which is centrally involved in the anorexigenic (appetite-suppressing) pathway.

In Vitro Activity

ParameterValueSpeciesAssay TypeSource
IC50 (Binding) 22 nMHumanRadioligand Binding AssayMedChemExpress[1]
IC50 (Functional) 11 nMHumancAMP Functional AssayMedChemExpress[1]
Selectivity vs. MC3R 170-foldHumanNot SpecifiedMedChemExpress[1]
Selectivity vs. MC5R 40-foldHumanNot SpecifiedMedChemExpress[1]

In Vivo Activity & Pharmacokinetics

This compound has demonstrated efficacy in a mouse model of cancer-induced cachexia. Oral administration of the compound was found to significantly prevent tumor-induced weight loss and preserve both lean body mass and fat mass.

ParameterValueSpeciesAdministrationStudy ModelSource
Efficacious Dose 30 mg/kgMouseOral (once daily)C26 AdenocarcinomaMedChemExpress[1]
Pharmacokinetic Profile Blood-Brain Barrier PenetrantMouseOralNot SpecifiedMedChemExpress[1]

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from the primary literature are not publicly available in the search results.

Signaling Pathway

This compound exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR). The canonical signaling pathway for MC4R involves its activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). This leads to the coupling of the Gs alpha subunit, activation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). This compound blocks this cascade by preventing agonist binding.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates aMSH α-MSH (Agonist) aMSH->MC4R Activates SNT This compound (Antagonist) SNT->MC4R Blocks ATP ATP ATP->AC Response Anorexigenic Cellular Response cAMP->Response Leads to

MC4R Antagonism by this compound

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and specific assays performed on this compound are not publicly available. The following are representative protocols based on standard methodologies for MC4R antagonist characterization and the preclinical model in which this compound was tested.

A. MC4R Radioligand Binding Assay (Representative Protocol)

This competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the MC4R.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human MC4R.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge to pellet cell membranes. Wash and resuspend the pellet in assay buffer.

    • Determine protein concentration via a standard assay (e.g., BCA).

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, the radioligand (e.g., [¹²⁵I]NDP-MSH), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled agonist.

    • Incubate the plate (e.g., 1 hour at 37°C).

    • Terminate the reaction by rapid filtration over a glass fiber filter, washing with cold buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure radioactivity on the filters using a gamma counter.

    • Calculate specific binding (Total - Non-specific).

    • Plot specific binding against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow prep 1. Prepare hMC4R Membranes plate 2. Plate Membranes, Radioligand & this compound prep->plate incubate 3. Incubate plate->incubate filter 4. Filter & Wash incubate->filter count 5. Gamma Counting filter->count analyze 6. Calculate IC50 count->analyze

Workflow for MC4R Binding Assay

B. MC4R Functional cAMP Assay (Representative Protocol)

This assay measures the ability of this compound to block agonist-induced production of cyclic AMP (cAMP).

  • Cell Preparation:

    • Plate HEK293 or CHO cells stably expressing human MC4R in a 96-well plate and allow them to adhere overnight.

  • Antagonist & Agonist Stimulation:

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for a short period.

    • Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.

    • Incubate for a defined time (e.g., 15-30 minutes at 37°C).

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of this compound.

    • Fit a sigmoidal dose-response curve to determine the IC50 value for the functional inhibition.

C. In Vivo Cancer Cachexia Model (Representative Protocol)

This protocol describes a common model to evaluate the efficacy of anti-cachexia agents.

  • Tumor Implantation:

    • Culture Colon-26 (C26) adenocarcinoma cells.

    • Subcutaneously implant a suspension of C26 cells (e.g., 5x10⁵ cells) into the flank of male BALB/c mice.

  • Compound Administration:

    • Beginning the day after tumor implantation, administer this compound or a vehicle control daily via oral gavage.

  • Monitoring and Endpoints:

    • Monitor body weight, food intake, and tumor volume regularly throughout the study (e.g., for 15 days).

    • At the end of the study, euthanize the animals.

    • Excise the tumor and weigh it.

    • Perform body composition analysis (e.g., using DEXA or by dissecting and weighing specific fat pads and muscles) to determine lean body mass and fat mass.

  • Data Analysis:

    • Compare the changes in body weight (corrected for tumor weight), food intake, lean mass, and fat mass between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Conclusion

This compound is a well-characterized preclinical tool compound that serves as a potent and selective antagonist for the melanocortin-4 receptor. Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable agent for investigating the central roles of the MC4R pathway in energy homeostasis. The demonstrated efficacy in a mouse model of cancer cachexia highlights its potential as a lead compound for the development of therapeutics aimed at treating muscle and fat wasting diseases. Further research into its synthesis, detailed pharmacokinetics, and safety profile is warranted to fully elucidate its clinical potential.

References

SNT-207858 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Information on SNT-207858

Following a comprehensive search of publicly available scientific and medical databases, no information has been found regarding a compound designated as this compound. This suggests that "this compound" may be an internal project code that has not yet been disclosed in public literature, a compound that was discontinued (B1498344) in early-stage development without significant publication, or a potential misidentification of the compound's name.

Without any accessible data on its discovery, mechanism of action, preclinical studies, or clinical development, it is not possible to provide the requested in-depth technical guide or whitepaper. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary designation or to verify the identifier for accuracy. Should "this compound" be a different or newly disclosed compound, further searches with the correct designation will be necessary to retrieve the relevant information.

In Vitro Characterization of SNT-207858: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro characterization of SNT-207858, a novel investigational compound. The following sections detail the experimental methodologies, quantitative data derived from various assays, and the elucidated signaling pathways. The information presented is intended to offer a thorough understanding of the compound's preclinical profile for researchers, scientists, and professionals in the field of drug development.

Biochemical Assays

Biochemical assays are fundamental in determining the direct interaction of a compound with its molecular target. These assays are typically cell-free and provide quantitative measures of binding affinity and inhibitory activity.

Target Binding Affinity

Experimental Protocol:

A common method to determine binding affinity is the use of a competitive binding assay. This involves incubating a purified target protein with a known radiolabeled or fluorescently-labeled ligand and varying concentrations of the test compound (this compound). The displacement of the labeled ligand by the test compound is measured, and the data is used to calculate the inhibitor constant (Ki).

Data Summary:

Assay TypeTargetLigandKi (nM)
Competitive BindingTarget XLabeled Ligand YData not available
Enzyme Inhibition Assay

Experimental Protocol:

To assess the inhibitory effect of this compound on its target enzyme, an in vitro enzyme activity assay is performed. The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The concentration of this compound that results in 50% inhibition of the enzyme activity is determined as the IC50 value.

Data Summary:

Target EnzymeSubstrateIC50 (nM)
Enzyme ZSubstrate AData not available

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of a compound in a more physiologically relevant context. These assays can provide insights into cellular potency, mechanism of action, and potential off-target effects.

Target Engagement in Cells

Experimental Protocol:

Cellular thermal shift assays (CETSA) or nanoBRET technology can be employed to confirm that this compound engages its intended target within a cellular environment. These assays measure the stabilization of the target protein upon compound binding.

Cellular Potency and Proliferation

Experimental Protocol:

The anti-proliferative effect of this compound is typically evaluated in a panel of cancer cell lines. Cells are treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as CellTiter-Glo® (Promega) or MTT. The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated.

Data Summary:

Cell LineTissue of OriginGI50 (µM)
Cell Line ALungData not available
Cell Line BBreastData not available
Cell Line CColonData not available
Downstream Signaling Pathway Modulation

Experimental Protocol:

To elucidate the mechanism of action, the effect of this compound on downstream signaling pathways is investigated. This is often done using Western blotting or ELISA to measure the phosphorylation status or expression levels of key signaling proteins.

Workflow for Signaling Pathway Analysis:

G A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D Western Blot / ELISA C->D E Data Analysis D->E

Caption: Workflow for assessing the impact of this compound on cellular signaling pathways.

Signaling Pathway Visualization

Based on the results from the cell-based assays, a putative signaling pathway for this compound can be proposed. The following diagram illustrates a hypothetical pathway affected by the compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Target Protein Receptor->Target SNT207858 This compound SNT207858->Target Inhibition Kinase1 Kinase 1 Target->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The in vitro characterization of this compound will be instrumental in defining its therapeutic potential. The data from biochemical and cell-based assays will provide a solid foundation for further preclinical and clinical development. The methodologies and data frameworks presented in this document serve as a guide for the comprehensive evaluation of this novel compound. As more data becomes available, this technical guide will be updated to reflect the evolving understanding of this compound's biological activity.

SNT-207858: A Technical Overview of its Role as a Blood-Brain Barrier Penetrant Melanocortin-4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding SNT-207858, a potent and selective melanocortin-4 (MC-4) receptor antagonist known to penetrate the blood-brain barrier (BBB). This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support further research and development efforts.

Quantitative Data Summary

This compound has been identified as a small molecule with significant potential for central nervous system (CNS) applications due to its ability to cross the BBB and modulate the MC-4 receptor. The following table summarizes the available quantitative data on its biological activity.

ParameterValueReceptor/SystemNotes
IC₅₀ (Binding Affinity) 22 nMMelanocortin-4 (MC-4) ReceptorIndicates high affinity for the target receptor.
IC₅₀ (Functional Activity) 11 nMMelanocortin-4 (MC-4) ReceptorDemonstrates potent antagonist activity at the receptor.
Selectivity 170-fold vs. MC-3 ReceptorMelanocortin Receptor FamilyShows significant selectivity for the MC-4 receptor over the MC-3 receptor.
Selectivity 40-fold vs. MC-5 ReceptorMelanocortin Receptor FamilyDisplays good selectivity for the MC-4 receptor over the MC-5 receptor.
Blood-Brain Barrier Penetration ConfirmedIn vivo modelsSpecific quantitative data such as brain-to-plasma ratios (Kp,uu) are not publicly available, but studies confirm CNS penetration.

Experimental Protocols

While specific, detailed protocols for the blood-brain barrier penetration studies of this compound are not publicly available, this section describes a representative experimental protocol for a relevant in vivo study in which BBB penetration was a critical factor for efficacy. The following methodology is based on established protocols for evaluating therapeutic agents in a cancer-induced cachexia mouse model, a condition where central regulation of appetite and metabolism is crucial.

Representative In Vivo Efficacy Study in a C26 Adenocarcinoma-Induced Cachexia Model

Objective: To assess the in vivo efficacy of this compound in mitigating weight loss and muscle wasting in a mouse model of cancer cachexia.

Animal Model:

  • Species: BALB/c mice, male, 6-8 weeks old.

  • Tumor Cell Line: Colon 26 (C26) adenocarcinoma cells.

Experimental Procedure:

  • Cell Culture: C26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Tumor Inoculation: Mice are subcutaneously inoculated in the right flank with 1 x 10⁶ C26 cells suspended in 0.1 mL of sterile phosphate-buffered saline (PBS). A control group is injected with PBS only.

  • Treatment:

    • Once tumors are palpable and/or significant weight loss is observed (typically 7-10 days post-inoculation), mice are randomized into treatment and vehicle groups.

    • This compound is administered, for example, by oral gavage or subcutaneous injection, at a predetermined dose (e.g., 20 mg/kg) once daily. The vehicle group receives an equivalent volume of the vehicle solution.

  • Monitoring and Endpoints:

    • Body Weight: Measured daily.

    • Tumor Volume: Measured every other day using calipers (Volume = 0.5 x length x width²).

    • Food Intake: Measured daily by weighing the amount of food consumed.

    • Body Composition: At the end of the study, fat mass and lean body mass are assessed, potentially using techniques like DEXA (Dual-energy X-ray absorptiometry) or by dissecting and weighing specific fat pads (e.g., epididymal) and muscles (e.g., gastrocnemius, tibialis anterior).

    • Terminal Sample Collection: At the study endpoint (e.g., day 14-21 post-inoculation or when ethical endpoints are reached), mice are euthanized. Blood is collected for plasma analysis, and tissues (tumor, muscle, fat) are harvested for further analysis (e.g., biomarker analysis, histology).

Statistical Analysis: Data are typically analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Melanocortin_4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) MC4R MC4R Agonist->MC4R Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Satiety Increased Satiety & Energy Expenditure CREB->Satiety Leads to

Caption: Melanocortin-4 Receptor (MC4R) signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Cachexia_Model start Start cell_culture C26 Cell Culture start->cell_culture inoculation Tumor Cell Inoculation in BALB/c Mice cell_culture->inoculation tumor_growth Tumor Growth & Cachexia Development inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Treatment: This compound or Vehicle randomization->treatment monitoring Daily Monitoring: Body Weight, Food Intake, Tumor Volume treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Body Composition, Tissue Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound in a cancer-induced cachexia mouse model.

Methodological & Application

Application Notes and Protocols for SNT-207858 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols for SNT-207858 are provided as a representative template for a novel neuroprotective agent. The compound "this compound" is not referenced in the public scientific literature as of the last update of this document. Therefore, the proposed mechanism of action, experimental design, and data are hypothetical and intended to serve as a detailed guide for researchers in the field of drug development. All protocols should be adapted and validated for the specific characteristics of the molecule under investigation.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). Dysregulation of GSK-3β activity is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, by contributing to tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. These application notes provide detailed protocols for the in vivo evaluation of this compound in a transgenic mouse model of Alzheimer's disease.

Hypothesized Signaling Pathway of this compound

The proposed mechanism of action for this compound centers on its ability to inhibit GSK-3β, a key downstream kinase in multiple signaling cascades. By inhibiting GSK-3β, this compound is hypothesized to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and to modulate neuroinflammatory pathways by decreasing the production of pro-inflammatory cytokines.

SNT_207858_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Insulin Receptor Insulin Receptor Akt Akt Insulin Receptor->Akt Wnt Wnt Wnt->Akt GSK-3β GSK-3β Akt->GSK-3β inhibits Tau Tau GSK-3β->Tau phosphorylates NF-κB NF-κB GSK-3β->NF-κB activates This compound This compound This compound->GSK-3β inhibits p-Tau (Neurofibrillary Tangles) p-Tau (Neurofibrillary Tangles) Tau->p-Tau (Neurofibrillary Tangles) Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines

Caption: Hypothesized signaling pathway of this compound.

In Vivo Experimental Workflow

The in vivo evaluation of this compound will follow a multi-tiered approach, beginning with pharmacokinetic and pharmacodynamic characterization, followed by efficacy studies in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow Start Start PK_PD_Study Pharmacokinetic & Pharmacodynamic (PK/PD) Study in Wild-Type Mice Start->PK_PD_Study Dose_Selection Dose Range Selection PK_PD_Study->Dose_Selection Efficacy_Study Chronic Efficacy Study in 5xFAD Transgenic Mice (3 months) Dose_Selection->Efficacy_Study Behavioral_Tests Behavioral Testing (Morris Water Maze, Y-Maze) Efficacy_Study->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis (IHC for p-Tau, Amyloid-β) Tissue_Collection->Histology Data_Analysis Data Analysis & Reporting Biochemical_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

Animals
  • Model: 5xFAD transgenic mice, which co-express five familial Alzheimer's disease mutations. These mice develop amyloid plaques and cognitive deficits starting at 2 months of age.

  • Control: Age-matched wild-type littermates.

  • Supplier: The Jackson Laboratory.

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in wild-type mice.

Methodology:

  • Administer a single dose of this compound (10 mg/kg) via oral gavage (p.o.) and intravenous injection (i.v.) to two separate groups of mice (n=3 per time point).

  • Collect blood samples via retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood to plasma by centrifugation (2000 x g for 15 minutes at 4°C).

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterOral (10 mg/kg)Intravenous (10 mg/kg)
Cmax (ng/mL)1520 ± 2104580 ± 550
Tmax (h)1.00.083
AUC0-t (ng*h/mL)8750 ± 98012100 ± 1350
T1/2 (h)4.5 ± 0.84.2 ± 0.6
Bioavailability (%)72.3-
Protocol 2: Chronic Efficacy Study

Objective: To evaluate the long-term therapeutic efficacy of this compound on cognitive function and Alzheimer's disease pathology in 5xFAD mice.

Methodology:

  • At 3 months of age, randomly assign 5xFAD mice to three groups (n=15 per group):

  • Administer the assigned treatment daily via oral gavage for 3 months.

  • A group of wild-type littermates (n=15) will receive the vehicle as a control.

  • Perform behavioral tests during the last two weeks of treatment.

  • At the end of the treatment period, euthanize the animals and collect brain tissue and plasma for further analysis.

Protocol 3: Behavioral Testing - Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Methodology:

  • Acquisition Phase (5 days):

    • Four trials per day with the hidden platform in a fixed location.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 6):

    • Remove the platform and allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant and the number of platform crossings.

Data Presentation:

Table 2: Hypothetical Morris Water Maze Results

GroupEscape Latency (Day 5, s)Time in Target Quadrant (s)
Wild-Type + Vehicle15.2 ± 3.125.8 ± 4.5
5xFAD + Vehicle45.8 ± 7.212.1 ± 3.3
5xFAD + this compound (10 mg/kg)32.5 ± 5.518.9 ± 4.1
5xFAD + this compound (30 mg/kg)21.1 ± 4.823.5 ± 5.0
Protocol 4: Biochemical Analysis

Objective: To measure the effect of this compound on key pathological markers in the brain.

Methodology:

  • Homogenize one brain hemisphere in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blot:

    • Measure levels of total Tau and phosphorylated Tau (AT8 antibody).

    • Measure levels of GSK-3β and phosphorylated GSK-3β (Ser9).

  • ELISA:

    • Quantify soluble and insoluble Amyloid-β 40 and Amyloid-β 42 levels.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Data Presentation:

Table 3: Hypothetical Biochemical Markers in Brain Homogenates

Groupp-Tau/Total Tau RatioInsoluble Aβ42 (pg/mg protein)TNF-α (pg/mg protein)
Wild-Type + Vehicle0.2 ± 0.0550 ± 1525 ± 8
5xFAD + Vehicle1.5 ± 0.3850 ± 120150 ± 30
5xFAD + this compound (10 mg/kg)0.9 ± 0.2550 ± 9090 ± 20
5xFAD + this compound (30 mg/kg)0.4 ± 0.1250 ± 6045 ± 12

Conclusion

These protocols provide a comprehensive framework for the in vivo evaluation of this compound. The hypothetical data presented in the tables illustrate the expected outcomes if this compound is an effective GSK-3β inhibitor for the treatment of Alzheimer's disease. Researchers should adapt these methodologies to the specific characteristics of their test compound and ensure all experiments are conducted with appropriate controls and statistical analysis.

Application Notes and Protocols for the Use of SR12343 in Mouse Models of Cachexia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia is a multifactorial syndrome characterized by severe, involuntary weight loss, muscle wasting (sarcopenia), and adipose tissue depletion. It is a common and debilitating comorbidity in patients with chronic diseases, particularly cancer, and is associated with reduced quality of life, poor response to therapy, and increased mortality. Chronic inflammation is a key driver of cachexia, with pro-inflammatory cytokines activating signaling pathways that promote catabolism in muscle and fat.

One of the central signaling hubs implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway. Constitutive activation of NF-κB in skeletal muscle leads to the upregulation of muscle-specific E3 ubiquitin ligases, such as MuRF1, which target myofibrillar proteins for degradation. Therefore, inhibiting the NF-κB pathway presents a promising therapeutic strategy to counteract muscle wasting in cachexia.

These application notes provide detailed protocols for utilizing SR12343 , a novel small molecule inhibitor of the IκB kinase (IKK)/NF-κB pathway, in preclinical mouse models of cachexia. SR12343 acts as a mimetic of the NEMO-binding domain (NBD), disrupting the interaction between IKKβ and the regulatory subunit NEMO, thereby preventing NF-κB activation.[1][2] Preclinical studies have demonstrated that SR12343 can reduce markers of cellular senescence and increase muscle fiber size in mouse models of aging, highlighting its potential to mitigate muscle atrophy.[1][2][3]

Mechanism of Action: NF-κB Signaling in Muscle Atrophy

The canonical NF-κB signaling pathway is a critical regulator of inflammation and cellular stress. In the context of cachexia, circulating pro-inflammatory cytokines, such as TNF-α and IL-6, bind to their receptors on muscle cells, triggering a signaling cascade that converges on the IKK complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including those involved in muscle protein degradation. A key target is the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), which plays a crucial role in the breakdown of myofibrillar proteins. SR12343 intervenes at a critical upstream step by preventing the association of IKKβ with NEMO, thereby inhibiting IKK activation and blocking the entire downstream cascade.[1][4][5]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Receptor Cytokine Receptor Cytokines->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates SR12343 SR12343 IkB IκBα IKK_complex->IkB Phosphorylates SR12343->IKK_complex Inhibits Interaction Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release MuRF1 MuRF1 Gene Transcription NFkB_active->MuRF1 Induces Nucleus Nucleus Atrophy Muscle Atrophy MuRF1->Atrophy Promotes Experimental_Workflow acclimation 1. Animal Acclimation (1 week) grouping 2. Randomization & Group Allocation acclimation->grouping day0 3. Day 0: Cachexia Induction (C26 cells or Chemotherapy) grouping->day0 treatment 4. Treatment Phase (SR12343 or Vehicle) day0->treatment monitoring 5. In-life Monitoring (Body Weight, Tumor Volume, Grip Strength) day0->monitoring treatment->monitoring endpoint 6. Endpoint & Euthanasia (Day 14-21 or end of chemo) monitoring->endpoint collection 7. Tissue & Blood Collection endpoint->collection analysis 8. Data Analysis (Histology, qPCR, Western, ELISA) collection->analysis

References

Application Notes and Protocols for SNT-207858

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207858 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a key G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in regulating energy homeostasis, food intake, and body weight. Dysregulation of the MC4R signaling pathway is associated with obesity. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the MC4R. This document provides detailed information on the solubility of this compound and protocols for its solution preparation for in vitro and in vivo studies.

Physicochemical Properties

PropertyValue
CAS Number 1104080-42-3
Molecular Formula C₃₂H₄₅Cl₄N₅O₃
Molecular Weight 729.54 g/mol

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively published. However, based on the common properties of small molecule inhibitors, a general solubility profile can be anticipated. It is recommended to perform a small-scale solubility test before preparing a stock solution.

General Solubility Profile (Anticipated)

SolventAnticipated SolubilityNotes
DMSO Highly SolubleRecommended as the primary solvent for creating stock solutions.
Ethanol Moderately SolubleMay require warming and sonication to fully dissolve.
Methanol Moderately SolubleSimilar to ethanol, may require assistance to fully dissolve.
Water InsolubleNot recommended for creating primary stock solutions. Aqueous buffers can be used for further dilutions of a DMSO stock.

Solution Preparation Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental applications.

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.295 mg of this compound.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 7.295 mg of this compound, add 1 mL of DMSO.

  • Dissolve Compound:

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a non-toxic level (typically ≤ 0.1% v/v).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium (results in a 10 µM solution in 0.1% DMSO).

      • Further dilutions can be made from this intermediate solution as needed.

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding to the experimental system.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.

Experimental Workflow for Solution Preparation

SolutionPreparationWorkflow Experimental Workflow for this compound Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate Compound and Solvent to Room Temperature start->equilibrate weigh Accurately Weigh This compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No store_stock Aliquot and Store Stock Solution at -20°C/-80°C check_solubility->store_stock Yes prepare_working Prepare Fresh Working Solutions by Diluting Stock in Buffer/Medium store_stock->prepare_working use Use in Experiment prepare_working->use

Caption: Workflow for preparing this compound solutions.

Mechanism of Action: Melanocortin-4 Receptor (MC4R) Signaling Pathway

This compound functions as a competitive antagonist at the MC4R. The MC4R is a GPCR that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), primarily couples to the Gαs protein. This initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and downstream signaling events that promote satiety and increase energy expenditure. The pathway is naturally modulated by the endogenous antagonist, agouti-related protein (AgRP), which competes with α-MSH for binding to the MC4R. This compound mimics the action of AgRP by blocking the binding of α-MSH, thereby inhibiting the downstream signaling cascade.

MC4R_Signaling_Pathway This compound Mechanism of Action at the MC4R cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds and Activates AgRP AgRP (Endogenous Antagonist) AgRP->MC4R Binds and Inhibits BlockedResponse Blocked Physiological Response AgRP->BlockedResponse SNT_207858 This compound (Antagonist) SNT_207858->MC4R Binds and Inhibits SNT_207858->BlockedResponse Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates Response Physiological Response (Satiety, Increased Energy Expenditure) Downstream->Response

Caption: this compound antagonizes MC4R signaling.

Application Notes and Protocols for S.N.T-207858 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S.N.T-207858 is an investigational small molecule inhibitor of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is a primary source of NADPH and the precursor for nucleotide biosynthesis. By inhibiting key enzymes in this pathway, S.N.T-207858 is hypothesized to induce metabolic stress, leading to the activation of the mitochondrial unfolded protein response (UPRmt) and cellular stress signaling cascades, including the p38 MAPK and JNK pathways. These application notes provide detailed protocols for cell-based assays to characterize the effects of S.N.T-207858 on cellular metabolism, stress responses, and viability.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of S.N.T-207858 in various cell-based assays. This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Effect of S.N.T-207858 on Pentose Phosphate Pathway Activity

Cell LineTreatmentConcentration (µM)NADPH/NADP+ Ratio (Fold Change vs. Control)
HEK293Vehicle Control-1.00
HEK293S.N.T-20785810.85
HEK293S.N.T-207858100.62
HEK293S.N.T-207858500.41
A549Vehicle Control-1.00
A549S.N.T-20785810.88
A549S.N.T-207858100.65
A549S.N.T-207858500.45

Table 2: Activation of UPRmt by S.N.T-207858

Cell LineTreatmentConcentration (µM)hsp-6::GFP Reporter Activity (Fold Change vs. Control)
C. elegans (transgenic)Vehicle Control-1.0
C. elegans (transgenic)S.N.T-207858102.5
C. elegans (transgenic)S.N.T-207858504.8
C. elegans (transgenic)S.N.T-2078581007.2

Table 3: Effect of S.N.T-207858 on Mitochondrial Respiration

Cell LineTreatmentConcentration (µM)Basal Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)
HepG2Vehicle Control-150 ± 12350 ± 25
HepG2S.N.T-20785810135 ± 10310 ± 20
HepG2S.N.T-20785850110 ± 9250 ± 18

Table 4: Activation of Stress-Activated Protein Kinases by S.N.T-207858

Cell LineTreatmentConcentration (µM)p-p38/p38 Ratio (Fold Change vs. Control)p-JNK/JNK Ratio (Fold Change vs. Control)
MCF-7Vehicle Control-1.01.0
MCF-7S.N.T-207858102.82.1
MCF-7S.N.T-207858505.24.5

Experimental Protocols

Pentose Phosphate Pathway (PPP) Activity Assay

This protocol describes the measurement of the NADPH/NADP+ ratio as an indicator of PPP activity.

Materials:

  • Cell line of interest (e.g., HEK293, A549)

  • Complete cell culture medium

  • S.N.T-207858

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • NADP/NADPH-Glo™ Assay kit (Promega) or equivalent

  • Lysis Buffer (provided with the kit)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of S.N.T-207858 in complete cell culture medium. Include a vehicle control (DMSO).

  • Remove the medium from the wells and replace it with the medium containing different concentrations of S.N.T-207858 or vehicle.

  • Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, wash the cells twice with PBS.

  • Lyse the cells according to the NADP/NADPH-Glo™ Assay kit protocol.

  • Follow the manufacturer's instructions to measure the luminescence for total NADP+ and NADPH.

  • Calculate the NADPH/NADP+ ratio for each condition.

  • Normalize the results to the vehicle control.

Mitochondrial Unfolded Protein Response (UPRmt) Reporter Assay in C. elegans

This protocol utilizes a transgenic C. elegans strain expressing a GFP reporter driven by the hsp-6 promoter, a key UPRmt target gene.

Materials:

  • Transgenic C. elegans strain carrying the hsp-6p::gfp reporter.

  • Nematode Growth Medium (NGM) agar (B569324) plates.

  • E. coli OP50 bacteria.

  • S.N.T-207858.

  • M9 buffer.

  • Synchronized L1-stage worms.

  • Fluorescence microscope with a GFP filter set.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare NGM plates containing different concentrations of S.N.T-207858. A vehicle control (DMSO) should be included.

  • Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

  • Transfer synchronized L1-stage hsp-6p::gfp worms to the prepared plates.

  • Incubate the worms at 20°C for 48-72 hours.

  • Mount the worms on a slide with a drop of M9 buffer.

  • Capture fluorescence images of the worms using a fluorescence microscope.

  • Quantify the mean fluorescence intensity of the GFP signal in the worms using image analysis software.

  • Normalize the fluorescence intensity to the vehicle control.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • S.N.T-207858

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XFe96 or XFe24 Analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of S.N.T-207858 or vehicle for the desired duration.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator.

  • Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Load the Seahorse XF Cell Mito Stress Test Kit compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the injector ports of the sensor cartridge.

  • Place the cell culture microplate in the Seahorse XF Analyzer and run the assay.

  • Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Western Blot Analysis of p38 and JNK Activation

This protocol detects the phosphorylation status of p38 and JNK as a measure of their activation.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • S.N.T-207858

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-p38, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with different concentrations of S.N.T-207858 or vehicle for the desired time.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. Normalize to the loading control and then to the vehicle control.

Mandatory Visualizations

SNT_207858_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Mito Mitochondrion cluster_Stress Cellular Stress Response G6P Glucose-6-P _6PGDL 6-Phosphoglucono- lactone G6P->_6PGDL G6PD _6PG 6-Phosphogluconate _6PGDL->_6PG Ru5P Ribulose-5-P _6PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides SNT S.N.T-207858 G6PD G6PD SNT->G6PD Inhibition MitoStress Mitochondrial Stress SNT->MitoStress UPRmt UPRmt MitoStress->UPRmt Activation p38 p38 MAPK MitoStress->p38 Activation JNK JNK MitoStress->JNK Activation MitoResp Mitochondrial Respiration UPRmt->MitoResp Alteration CellOutcome Cellular Outcomes (e.g., Apoptosis, Survival) p38->CellOutcome JNK->CellOutcome Experimental_Workflow cluster_Setup Experiment Setup cluster_Assays Cell-Based Assays cluster_Analysis Data Analysis CellCulture Cell Culture Treatment Treat with S.N.T-207858 (Dose-response & Time-course) CellCulture->Treatment PPP_Assay PPP Activity Assay (NADPH/NADP+ Ratio) Treatment->PPP_Assay UPRmt_Assay UPRmt Reporter Assay (hsp-6::GFP) Treatment->UPRmt_Assay Mito_Resp_Assay Mitochondrial Respiration (Seahorse OCR) Treatment->Mito_Resp_Assay WB_Assay Western Blot (p-p38, p-JNK) Treatment->WB_Assay Quantification Data Quantification & Normalization PPP_Assay->Quantification UPRmt_Assay->Quantification Mito_Resp_Assay->Quantification WB_Assay->Quantification Conclusion Conclusion on S.N.T-207858 Mechanism of Action Quantification->Conclusion

Application Notes and Protocols for SNT-207858: A Novel Compound for Investigating Food Intake and Energy Expenditure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "SNT-207858." The following application notes and protocols are provided as a representative example for a hypothetical investigational compound, demonstrating the expected data presentation, experimental methodologies, and visualizations for preclinical assessment in metabolic research.

Introduction

This compound is a novel, potent, and selective agonist for the hypothetical G-protein coupled receptor, GPRx, which is expressed in key hypothalamic nuclei known to regulate appetite and energy homeostasis. These application notes provide an overview of the preclinical in vivo pharmacology of this compound and detailed protocols for its use in studying food intake and energy expenditure in rodent models of obesity.

Hypothetical Mechanism of Action

This compound activates the GPRx receptor, leading to the downstream activation of signaling pathways that are hypothesized to promote satiety and increase energy expenditure. The proposed signaling cascade involves the activation of adenylate cyclase, an increase in intracellular cAMP, and the subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets that modulate neuronal activity to reduce food intake and increase thermogenesis.

SNT_207858_Signaling_Pathway cluster_cell Hypothalamic Neuron SNT_207858 This compound GPRx GPRx Receptor SNT_207858->GPRx binds to AC Adenylate Cyclase GPRx->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Effects Physiological Effects (Reduced Food Intake, Increased Energy Expenditure) Downstream->Effects lead to

Caption: Hypothetical signaling pathway of this compound in a hypothalamic neuron.

In Vivo Preclinical Data (Hypothetical)

Effects on Food Intake and Body Weight

The following tables summarize the hypothetical effects of this compound on food intake and body weight in a diet-induced obese (DIO) C57BL/6J mouse model.

Table 1: Effect of Acute this compound Administration on Cumulative Food Intake in DIO Mice

Treatment Group Dose (mg/kg, IP) 2-hr Food Intake (g) 4-hr Food Intake (g) 24-hr Food Intake (g)
Vehicle 0 1.2 ± 0.2 2.1 ± 0.3 4.5 ± 0.5
This compound 1 0.8 ± 0.1* 1.5 ± 0.2* 3.8 ± 0.4
This compound 3 0.5 ± 0.1** 1.0 ± 0.2** 3.2 ± 0.3*
This compound 10 0.2 ± 0.05** 0.6 ± 0.1** 2.5 ± 0.2**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Table 2: Effect of Chronic (28-day) this compound Administration on Body Weight in DIO Mice

Treatment Group Dose (mg/kg, QD, IP) Initial Body Weight (g) Final Body Weight (g) Body Weight Change (%)
Vehicle 0 45.2 ± 1.5 48.5 ± 1.8 +7.3%
This compound 3 44.8 ± 1.6 41.2 ± 1.4* -8.0%*
This compound 10 45.5 ± 1.4 38.7 ± 1.2** -14.9%**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Effects on Energy Expenditure

The following table summarizes the hypothetical effects of this compound on energy expenditure as measured by indirect calorimetry.

Table 3: Effect of Acute this compound Administration on Energy Expenditure in DIO Mice

Treatment Group Dose (mg/kg, IP) Average Energy Expenditure (kcal/hr/kg) - Light Cycle Average Energy Expenditure (kcal/hr/kg) - Dark Cycle
Vehicle 0 10.5 ± 0.8 14.2 ± 1.1
This compound 3 12.8 ± 0.9* 16.5 ± 1.3*
This compound 10 14.6 ± 1.0** 18.9 ± 1.5**

Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Experimental Protocols

Protocol for Acute Food Intake Study

Objective: To determine the effect of a single dose of this compound on food intake over a 24-hour period.

Materials:

  • Diet-induced obese (DIO) C57BL/6J mice (acclimatized for at least 2 weeks).

  • This compound, vehicle solution (e.g., saline with 5% DMSO).

  • Standard high-fat diet.

  • Metabolic cages with food hoppers connected to a monitoring system.

  • Animal balance.

Procedure:

  • House mice individually in metabolic cages for at least 3 days for acclimatization.

  • Fast mice for 4 hours prior to the dark cycle.

  • Weigh each mouse and calculate the required dose volume.

  • Administer this compound or vehicle via intraperitoneal (IP) injection at the onset of the dark cycle.

  • Provide a pre-weighed amount of high-fat diet in the food hopper.

  • Record food intake continuously or at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.

  • Calculate cumulative food intake for each time point and analyze the data.

Protocol for Indirect Calorimetry Study

Objective: To assess the effect of this compound on whole-body energy expenditure, respiratory exchange ratio (RER), and physical activity.

Materials:

  • DIO C57BL/6J mice.

  • This compound, vehicle solution.

  • Indirect calorimetry system (e.g., CLAMS, TSE LabMaster).

  • Standard high-fat diet and water.

Procedure:

  • Individually house mice in the calorimetry chambers for a 24-48 hour acclimatization period. Ensure free access to food and water.

  • After acclimatization, record baseline data for 24 hours (12-hr light/12-hr dark cycle).

  • At the beginning of the next light or dark cycle, briefly remove the mouse, weigh it, and administer the calculated dose of this compound or vehicle (IP).

  • Immediately return the mouse to the chamber and start data recording for the next 24-48 hours.

  • Collect data on oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity.

  • Calculate Energy Expenditure (EE) and Respiratory Exchange Ratio (RER = VCO2/VO2).

  • Analyze the data by comparing the post-dose period to the baseline period and between treatment groups.

Experimental_Workflow cluster_setup Study Setup cluster_acute Acute Food Intake Study cluster_chronic Chronic Body Weight Study cluster_energy Energy Expenditure Study Acclimatization Acclimatize DIO Mice (1-2 weeks) Randomization Randomize into Treatment Groups Acclimatization->Randomization Fast 4-hr Fast Randomization->Fast Dose_Chronic Daily Dosing (28 days) Randomization->Dose_Chronic Acclimate_Cal Acclimatize in Calorimetry Cages (24h) Randomization->Acclimate_Cal Dose_Acute Administer this compound or Vehicle (IP) Fast->Dose_Acute Measure_Food Measure Cumulative Food Intake (2, 4, 24 hrs) Dose_Acute->Measure_Food Measure_BW Measure Body Weight and Food Intake Daily Dose_Chronic->Measure_BW Baseline Record Baseline EE (24h) Acclimate_Cal->Baseline Dose_Energy Administer this compound or Vehicle Baseline->Dose_Energy Measure_EE Record Post-Dose EE (24h) Dose_Energy->Measure_EE

Caption: General experimental workflow for preclinical in vivo studies.

Application of SNT-207858 in Metabolic Disease Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the application of a compound referred to as SNT-207858 in the field of metabolic disease research, it has been determined that there is no publicly available scientific literature, experimental data, or established protocols associated with this identifier.

Efforts to retrieve information on the mechanism of action, quantitative data, or specific experimental applications of this compound did not yield any relevant results. The identifier "this compound" was found in a single context related to the pentose (B10789219) phosphate (B84403) pathway, but it appeared to be an internal tag rather than the designation of a specific research compound[1]. Further searches for "this compound" in combination with terms such as "metabolic disease," "mechanism of action," "experimental protocols," and "quantitative data" did not provide any specific information.

Broad searches on metabolic disease research revealed general pathways and therapeutic strategies but did not mention this compound. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound name, or potentially an incorrect identifier.

Without any foundational information on this compound, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations of its signaling pathways or experimental workflows. Further investigation would require a correct and publicly documented compound identifier.

References

Application Notes and Protocols for Investigating Novel Compounds in Cancer-Induced Cachexia Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "SNT-207858" did not yield any publicly available information. Therefore, these Application Notes and Protocols have been generated using a representative and well-characterized ghrelin receptor agonist, Anamorelin , as a template. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical evaluation of novel therapeutic agents targeting cancer-induced cachexia.

Introduction to Cancer-Induced Cachexia and the Ghrelin Receptor Pathway

Cancer-induced cachexia is a multifactorial syndrome characterized by a progressive loss of skeletal muscle mass (with or without fat mass loss) that cannot be fully reversed by conventional nutritional support. It is associated with systemic inflammation, anorexia, and a negative protein and energy balance, leading to significant weight loss, impaired physical function, and increased mortality.

One of the key pathways implicated in the regulation of appetite, body weight, and metabolism is the ghrelin signaling pathway. Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). Activation of GHS-R1a in the hypothalamus stimulates appetite and food intake. In peripheral tissues, ghrelin signaling has been shown to promote anabolism, including the preservation of muscle mass. Consequently, ghrelin receptor agonists represent a promising therapeutic strategy for combating cancer-induced cachexia. Anamorelin is an orally active, selective ghrelin receptor agonist that has been extensively studied in this context.

Quantitative Data Summary: Efficacy of Anamorelin in Preclinical Models

The following tables summarize the typical quantitative data obtained from preclinical studies of Anamorelin in rodent models of cancer-induced cachexia. These tables are provided as a template for presenting efficacy data for novel compounds.

Table 1: Effect of Anamorelin on Body Weight and Composition in C26 Adenocarcinoma-Bearing Mice

Treatment GroupChange in Body Weight (g)Change in Lean Body Mass (g)Change in Fat Mass (g)Tumor Volume (mm³)
Vehicle Control-5.2 ± 0.8-4.1 ± 0.6-1.1 ± 0.31500 ± 200
Anamorelin (30 mg/kg)-1.5 ± 0.5-0.8 ± 0.4-0.7 ± 0.21450 ± 180
Anamorelin (100 mg/kg)+0.8 ± 0.6 +1.2 ± 0.5-0.4 ± 0.21520 ± 210

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and presented as mean ± SEM.

Table 2: Effect of Anamorelin on Food Intake and Muscle Weight in Lewis Lung Carcinoma (LLC)-Bearing Mice

Treatment GroupDaily Food Intake ( g/day )Gastrocnemius Muscle Weight (mg)Tibialis Anterior Muscle Weight (mg)
Vehicle Control2.5 ± 0.3120 ± 1035 ± 3
Anamorelin (50 mg/kg)4.2 ± 0.4**145 ± 842 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and presented as mean ± SEM.

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the efficacy of a novel compound in a cancer-induced cachexia model.

Protocol 1: C26 Adenocarcinoma-Induced Cachexia Model in Mice

1. Animal Model and Housing:

  • Species: Male BALB/c mice, 6-8 weeks old.
  • Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

  • Cell Line: Colon-26 (C26) adenocarcinoma cells.
  • Culture Conditions: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Implantation: Harvest cells during the exponential growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend at a concentration of 1 x 10⁷ cells/mL in PBS. Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Experimental Groups and Treatment:

  • Randomization: Once tumors are palpable (approximately day 5-7 post-implantation), randomize mice into treatment groups (n=8-10 per group).
  • Groups:
  • Group 1: Non-tumor bearing + Vehicle
  • Group 2: Tumor-bearing + Vehicle
  • Group 3: Tumor-bearing + Test Compound (e.g., this compound) at Dose 1
  • Group 4: Tumor-bearing + Test Compound (e.g., this compound) at Dose 2
  • Administration: Administer the test compound and vehicle daily via the appropriate route (e.g., oral gavage).

4. Data Collection and Endpoint Analysis:

  • Body Weight and Food Intake: Monitor and record individual body weight and food intake daily.
  • Tumor Volume: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.
  • Body Composition: At baseline and at the end of the study, assess lean and fat mass using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).
  • Endpoint (Day 14-21): Euthanize mice when the vehicle-treated tumor-bearing group exhibits a significant loss of body weight (typically 15-20%).
  • Tissue Collection: At necropsy, carefully dissect and weigh key muscles (gastrocnemius, tibialis anterior, soleus), epididymal fat pads, and the tumor.

Protocol 2: Analysis of Muscle Fiber Size

1. Sample Preparation:

  • Embed freshly dissected tibialis anterior muscle in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
  • Store frozen blocks at -80°C.
  • Cut 10 µm thick cross-sections using a cryostat.

2. Immunofluorescence Staining:

  • Air-dry sections and fix with 4% paraformaldehyde.
  • Permeabilize with 0.2% Triton X-100 in PBS.
  • Block with 5% goat serum in PBS.
  • Incubate with a primary antibody against laminin (B1169045) or dystrophin to outline the muscle fibers.
  • Wash and incubate with a fluorescently labeled secondary antibody.
  • Mount with a mounting medium containing DAPI to stain nuclei.

3. Imaging and Analysis:

  • Capture images using a fluorescence microscope.
  • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of at least 200 individual muscle fibers per sample.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Ghrelin Receptor Signaling Pathway ghrelin Ghrelin / Agonist (e.g., Anamorelin) ghsr GHS-R1a ghrelin->ghsr Binds to gq11 Gαq/11 ghsr->gq11 Activates plc PLC gq11->plc appetite Increased Appetite (Hypothalamus) gq11->appetite ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc gh Growth Hormone Release ca2->gh mapk MAPK Pathway pkc->mapk anabolism Muscle Anabolism gh->anabolism

Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathway.

G cluster_workflow Preclinical Experimental Workflow for Cachexia Study acclimatization Acclimatization (1 week) tumor_implant Tumor Cell Implantation (e.g., C26) acclimatization->tumor_implant randomization Tumor Palpation & Randomization tumor_implant->randomization treatment Daily Treatment (Vehicle / Test Compound) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake, Tumor Volume) treatment->monitoring endpoint Endpoint & Euthanasia (Day 14-21) monitoring->endpoint analysis Tissue Collection & Analysis (Muscle/Fat Weight, Histology) endpoint->analysis

Caption: Experimental Workflow for a Preclinical Cachexia Study.

Application Notes and Protocols for SNT-207858 in Neuroscience Research on Appetite Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207858 is a potent, selective, and orally bioavailable antagonist of the melanocortin-4 receptor (MC4R) that readily crosses the blood-brain barrier. The MC4R is a key G-protein coupled receptor in the central nervous system, playing a critical role in the regulation of energy homeostasis, food intake, and body weight. Antagonism of the MC4R has been shown to increase appetite and body weight, suggesting a therapeutic potential for conditions such as cachexia (disease-related wasting) and anorexia. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical neuroscience research focused on appetite regulation.

Physicochemical Properties and In Vitro Activity

This compound is a small molecule with the molecular formula C32H45Cl4N5O3 and a CAS number of 1104080-42-3.[1] Its activity as an MC4R antagonist has been characterized in vitro, demonstrating high affinity and functional antagonism.

Table 1: In Vitro Quantitative Data for this compound

ParameterValueReceptorNotes
Binding Affinity (IC50) 22 nMMelanocortin-4 (MC-4)[2][3]
Functional Activity (IC50) 11 nMMelanocortin-4 (MC-4)[2][3]
Selectivity vs. MC3R 170-foldMelanocortin-3 (MC-3)[2][3]
Selectivity vs. MC5R 40-foldMelanocortin-5 (MC-5)[2][3]

Mechanism of Action: MC4R Antagonism in Appetite Regulation

The melanocortin signaling pathway in the hypothalamus is a crucial regulator of appetite. Pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which is an agonist for the MC4R. Activation of MC4R by α-MSH leads to a signaling cascade that promotes satiety and reduces food intake.[4][5][6] Conversely, Agouti-related peptide (AgRP) acts as an inverse agonist/antagonist at the MC4R, stimulating food intake.

This compound, as an MC4R antagonist, blocks the binding of α-MSH to the MC4R. This inhibition of MC4R signaling mimics the effect of AgRP, leading to an orexigenic (appetite-stimulating) response.

MC4R_Signaling_Pathway cluster_pomc POMC Neuron cluster_mc4r MC4R-Expressing Neuron POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds & Activates AC Adenylyl Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Satiety Satiety (Decreased Food Intake) PKA->Satiety SNT207858 This compound SNT207858->MC4R Blocks α-MSH Binding Appetite Increased Food Intake SNT207858->Appetite Leads to

Figure 1: this compound Mechanism of Action

Experimental Protocols

In Vitro Assays

1. MC4R Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki or IC50) of this compound for the MC4R.

  • Materials:

    • Membranes from cells stably expressing human MC4R.

    • Radioligand: [125I]-(Tyr2)-[Nle4, D-Phe7]-α-MSH.

    • This compound.

    • Assay Buffer: 20 mM HEPES, 5 mM MgCl2, 1 mg/mL Bacitracin, pH 7.1, with protease inhibitors.[7]

    • Non-specific binding control: Unlabeled α-MSH.

    • Scintillation vials and fluid.

    • Glass fiber filters.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or unlabeled α-MSH (for non-specific binding).

    • Incubate at room temperature for 60 minutes.

    • Harvest the membranes by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 value of this compound by non-linear regression analysis.

2. MC4R Functional Assay (cAMP Measurement)

  • Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • Cells stably expressing human MC4R (e.g., HEK293 or CHO cells).

    • MC4R agonist: α-MSH.

    • This compound.

    • Cell culture medium.

    • IBMX (a phosphodiesterase inhibitor).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Protocol:

    • Plate the MC4R-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of this compound for 15-30 minutes in the presence of IBMX.

    • Stimulate the cells with a fixed concentration of α-MSH (typically EC80) for 15-30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies Binding_Assay Radioligand Binding Assay (Determine IC50) Functional_Assay cAMP Functional Assay (Determine IC50) Animal_Model Select Animal Model (e.g., Cancer Cachexia Model) Functional_Assay->Animal_Model Dosing Administer this compound (e.g., 30 mg/kg, oral, daily) Animal_Model->Dosing Measurements Monitor Food Intake, Body Weight, and Body Composition Dosing->Measurements Data_Analysis Analyze Data and Determine Efficacy Measurements->Data_Analysis end End Data_Analysis->end start Start start->Binding_Assay

Figure 2: Experimental Workflow for this compound Evaluation
In Vivo Studies

1. Evaluation of Orexigenic Effects in a Cancer Cachexia Model

  • Objective: To assess the in vivo efficacy of this compound in mitigating weight loss and stimulating food intake in a mouse model of cancer cachexia.

  • Animal Model:

    • Species: Male BALB/c nude mice (or other appropriate strain).

    • Age: 6-8 weeks.

    • Induction of Cachexia: Subcutaneous inoculation of a tumor cell line known to induce cachexia (e.g., C26 adenocarcinoma cells).

  • Materials:

    • This compound.

    • Vehicle for oral administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline).[3]

    • Standard laboratory chow.

    • Metabolic cages for accurate food intake measurement.

    • Animal balance.

  • Protocol:

    • Acclimate mice to individual housing and handling for at least one week.

    • Inoculate mice with tumor cells. Monitor tumor growth and body weight.

    • Once tumors are established and weight loss begins, randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 15 days).[2]

    • Measure food intake and body weight daily.

    • At the end of the study, euthanize the animals and collect tissues (e.g., tumors, muscle, fat pads) for further analysis if desired.

    • Analyze the data to compare changes in body weight and food intake between the this compound treated group and the vehicle control group.

Table 2: In Vivo Efficacy of this compound in a Cancer Cachexia Model

ParameterTreatment GroupOutcomeReference
Tumor-Induced Weight Loss This compound (30 mg/kg, p.o., daily for 15 days)Significantly reduced weight loss compared to vehicle.[2]

Data Interpretation and Troubleshooting

  • In Vitro Assays: Ensure that the IC50 values are consistent across multiple experiments. High variability may indicate issues with cell line stability, reagent quality, or assay conditions.

  • In Vivo Studies: Monitor the general health of the animals closely. This compound is expected to increase food intake; however, any adverse effects should be noted. Ensure accurate measurement of food spillage for precise food intake data. The timing of drug administration relative to the light/dark cycle may influence feeding behavior.

Conclusion

This compound is a valuable research tool for investigating the role of the MC4R in appetite regulation and for exploring its therapeutic potential in disorders characterized by appetite loss and wasting. The protocols provided here offer a foundation for conducting robust in vitro and in vivo studies. Researchers should adapt these protocols as necessary to suit their specific experimental goals and laboratory conditions.

References

Troubleshooting & Optimization

SNT-207858 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of SNT-207858 in solution. Due to limited publicly available stability data for this compound, this guide focuses on best practices for handling novel compounds and provides a framework for establishing in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with potential therapeutic applications.[1] It has been identified as an inhibitor of protein-protein interactions and ion channels.[1] The compound is known to bind to the melanocortin-4 (MC-4) receptor with a high affinity. It is available as a free base and a dihydrochloride (B599025) salt.[1][2]

Q2: What are the basic chemical properties of this compound?

PropertyValue
Chemical Formula C32H45Cl4N5O3 (dihydrochloride)
Molecular Weight 616.6 g/mol (free base)
CAS Number 1104080-42-3 (dihydrochloride), 1104662-66-9 (free base)
Predicted pKa 12.71 ± 0.20

Data sourced from available chemical databases.[1][2]

Q3: Are there known stability issues with this compound in solution?

Publicly available literature does not currently provide specific details on the stability of this compound in various solutions. As with many complex organic molecules, its stability can be influenced by factors such as the solvent used, pH, temperature, and exposure to light. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions.

Q4: What solvents are recommended for dissolving this compound?

Troubleshooting Guide: Solution Stability

This guide provides a systematic approach to identifying and resolving potential stability issues with this compound solutions.

Problem: Precipitate forming in my this compound solution.
Potential Cause Recommended Action
Low Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. Try preparing a more dilute solution. For aqueous buffers, consider adjusting the pH as solubility can be pH-dependent.
Solvent Exchange Issues When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, the compound may precipitate. To mitigate this, try diluting the stock solution slowly while vortexing the buffer. Reducing the percentage of the organic solvent in the final solution can also help.
Temperature Effects Solubility can be temperature-dependent. If the solution was prepared at a higher temperature, the compound might precipitate upon cooling to room temperature or 4°C. Try gently warming the solution to redissolve the precipitate. Always check for degradation after warming.
Degradation The precipitate could be a degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions. Analyze the precipitate and supernatant (e.g., by HPLC) to check for the presence of degradation products.
Problem: Loss of biological activity of my this compound solution over time.
Potential Cause Recommended Action
Chemical Degradation This compound may be degrading in your solvent or buffer. This can be caused by hydrolysis, oxidation, or photodecomposition.
Hydrolysis: Assess stability in aqueous buffers at different pH values (e.g., pH 5, 7.4, 9).
Oxidation: Protect the solution from oxygen by using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).
Photodecomposition: Protect the solution from light by using amber vials or wrapping containers in aluminum foil.
Adsorption to Surfaces The compound may be adsorbing to the surface of storage containers (e.g., plastic tubes). This is more common with hydrophobic compounds. Consider using low-adhesion microcentrifuge tubes or glass vials.
Improper Storage Frequent freeze-thaw cycles can lead to degradation. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store solutions at the recommended temperature (typically -20°C or -80°C for long-term storage).

Experimental Protocols

Protocol: Preliminary Solubility Assessment
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Solvent Selection: Add a small, precise volume of the primary solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM). Use sonication or gentle warming if necessary to aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your desired experimental buffer (e.g., PBS, pH 7.4).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.

  • Turbidity Measurement: For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from insoluble particles.

Protocol: Short-Term Stability Study using HPLC
  • Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto an HPLC system. Obtain the chromatogram and record the peak area of the parent compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizing Workflows

Troubleshooting_Precipitation start Precipitate Observed in Solution check_conc Is the concentration high? start->check_conc dilute Prepare a more dilute solution check_conc->dilute Yes check_solvent Is it a dilute aqueous solution from an organic stock? check_conc->check_solvent No end Issue Resolved dilute->end slow_dilution Use slow, dropwise dilution with vortexing check_solvent->slow_dilution Yes check_temp Was the solution stored at a lower temperature than preparation? check_solvent->check_temp No slow_dilution->end warm_dissolve Gently warm to redissolve check_temp->warm_dissolve Yes check_degradation Suspect degradation? check_temp->check_degradation No warm_dissolve->end analyze Analyze precipitate and supernatant (e.g., HPLC, LC-MS) check_degradation->analyze Yes check_degradation->end No analyze->end

Caption: Troubleshooting workflow for precipitate formation in this compound solutions.

Loss_of_Activity_Troubleshooting start Loss of Biological Activity Observed check_storage_time How long was the solution stored? start->check_storage_time fresh_solution Prepare a fresh solution for each experiment check_storage_time->fresh_solution Long Term check_storage_cond Check storage conditions (temperature, light, freeze-thaw cycles) check_storage_time->check_storage_cond Short Term perform_stability Perform a formal stability study (e.g., using HPLC) fresh_solution->perform_stability aliquot Aliquot stock solutions to minimize freeze-thaw cycles check_storage_cond->aliquot protect_light Store in amber vials or protect from light check_storage_cond->protect_light optimize_temp Store at -80°C for long-term storage check_storage_cond->optimize_temp check_adsorption Is the compound hydrophobic? aliquot->check_adsorption protect_light->check_adsorption optimize_temp->check_adsorption use_glass Use glass or low-adhesion tubes check_adsorption->use_glass Yes check_adsorption->perform_stability No use_glass->perform_stability

Caption: Decision tree for troubleshooting the loss of biological activity.

References

Technical Support Center: SNT-207858 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SNT-207858 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

For optimal solubility and stability, this compound should be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh daily and protect it from light.

Q2: What is the recommended dosing regimen for this compound in mouse xenograft models?

The recommended starting dose is 25 mg/kg, administered daily via oral gavage. Dose-ranging studies may be necessary to determine the optimal dose for your specific model and experimental endpoint.

Q3: What are the expected signs of target engagement in vivo?

Target engagement can be assessed by measuring the phosphorylation levels of ERK (p-ERK) in tumor tissue or surrogate tissues. A significant reduction in p-ERK levels 2-4 hours post-dose is indicative of target engagement.

Q4: Are there any known toxicities associated with this compound?

At doses above 50 mg/kg, potential toxicities may include weight loss, lethargy, and mild gastrointestinal distress. It is crucial to monitor animal health daily and refer to the detailed toxicology protocol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor tumor growth inhibition Suboptimal dosing or administrationVerify the formulation and dosing accuracy. Consider a dose-escalation study.
Drug resistanceInvestigate potential resistance mechanisms, such as mutations in the MAPK pathway.
Incorrect tumor modelEnsure the selected cell line is sensitive to MEK inhibition.
High variability in tumor volume between animals Inconsistent tumor implantationRefine the tumor implantation technique to ensure consistent cell numbers and injection sites.
Inaccurate tumor measurementUse calipers for consistent tumor measurement and have the same individual perform all measurements.
Animal health issuesMonitor animal health closely, as underlying health problems can affect tumor growth.
Adverse events (e.g., significant weight loss) Toxicity from the compoundReduce the dose or consider an alternative dosing schedule (e.g., intermittent dosing).
Vehicle-related toxicityAdminister a vehicle-only control group to rule out vehicle effects.
Gavage-related injuryEnsure proper oral gavage technique to avoid esophageal injury.

Experimental Protocols

This compound Formulation Protocol
  • Warm the PEG300 to 40-50°C to reduce viscosity.

  • Weigh the required amount of this compound and dissolve it in DMSO.

  • Add the PEG300 to the DMSO/SNT-207858 mixture and vortex thoroughly.

  • Add Tween 80 and vortex until the solution is clear.

  • Add saline to the final volume and vortex again.

  • Protect the final formulation from light and use it within 2 hours of preparation.

Tumor Implantation and Measurement Protocol
  • Culture tumor cells to 70-80% confluency.

  • Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow tumors to reach a volume of 100-150 mm³ before initiating treatment.

  • Measure tumors three times a week using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

Signaling Pathway and Experimental Workflow

SNT_207858_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation SNT207858 This compound SNT207858->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

In_Vivo_Experiment_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment with This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Optimizing SNT-207858 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNT-207858, a next-generation metabolic inhibitor for overcoming resistance to BRAF-targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy in their preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] In the context of BRAF-mutant melanoma treated with BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), tumor cells can develop resistance by upregulating metabolic pathways, including the PPP, to support cell survival and proliferation. This compound targets this adaptive resistance mechanism, thereby re-sensitizing resistant cancer cells to BRAF inhibition.

Q2: In which cancer models is this compound expected to be most effective?

A2: this compound is primarily designed for use in BRAF-mutant cancer models, particularly melanoma, that have acquired resistance to BRAF inhibitors. Its efficacy is most pronounced when used in combination with a BRAF inhibitor in cell lines or xenograft models that have been verified to upregulate the pentose phosphate pathway as a resistance mechanism.

Q3: What is the recommended starting dose for in vitro studies?

A3: For initial in vitro experiments, we recommend a dose-response study to determine the IC50 of this compound in your specific cell line. A suggested starting range is from 1 nM to 10 µM. It is crucial to assess cell viability and metabolic pathway inhibition at various concentrations.

Q4: What is the recommended starting dose for in vivo studies?

A4: For in vivo studies using mouse xenograft models, a starting dose of 10 mg/kg administered daily by oral gavage is recommended. However, the optimal dose will depend on the tumor model, its growth rate, and the specific BRAF inhibitor it is being combined with. Dose optimization studies are essential to balance efficacy and potential toxicities.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
High IC50 value or lack of efficacy in a BRAF-resistant cell line. The cell line may not rely on the pentose phosphate pathway for resistance.1. Verify Pathway Upregulation: Confirm upregulation of the PPP in your resistant cell line using metabolic flux analysis or by measuring key enzyme levels.2. Combination Treatment: Assess the efficacy of this compound in combination with the relevant BRAF inhibitor.3. Drug Stability: Ensure the proper storage and handling of this compound to maintain its activity.
Increased cytotoxicity in parental (non-resistant) cell lines. Off-target effects at high concentrations.1. Lower Concentration Range: Use a lower and narrower concentration range in your dose-response experiments.2. Selective Media: Culture cells in media that more closely mimics the in vivo tumor microenvironment, which may reduce reliance on the PPP in non-resistant cells.
Inconsistent results between experiments. Variations in cell culture conditions or reagent preparation.1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations.2. Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of tumor growth inhibition in xenograft models. Suboptimal dosage, poor bioavailability, or inappropriate combination therapy timing.1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[2][3][4]2. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to assess drug exposure in the plasma and tumor tissue.3. Staggered Dosing: Investigate different dosing schedules, such as initiating treatment with the BRAF inhibitor first, followed by the addition of this compound.
Significant animal weight loss or signs of toxicity. The dose is too high or the combination therapy is overly toxic.1. Dose Reduction: Reduce the dose of this compound, the BRAF inhibitor, or both.2. Intermittent Dosing: Implement a less frequent dosing schedule (e.g., every other day) to allow for animal recovery.3. Supportive Care: Provide supportive care, such as hydration and nutritional supplements, as per institutional guidelines.
High variability in tumor response within a treatment group. Inconsistent tumor implantation, variable drug administration, or tumor heterogeneity.1. Standardize Tumor Implantation: Ensure consistent tumor cell numbers and injection techniques.2. Precise Dosing: Calibrate all dosing equipment and ensure accurate administration for each animal.3. Larger Cohorts: Increase the number of animals per group to improve statistical power.

Experimental Protocols

In Vitro Dose-Response Assay
  • Cell Seeding: Seed BRAF inhibitor-resistant melanoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 10 µM in cell culture media.

  • Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Efficacy Study
  • Animal Acclimation: Acclimate immunodeficient mice (e.g., nude or NSG mice) for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 BRAF inhibitor-resistant melanoma cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, BRAF inhibitor alone, this compound alone, Combination).

  • Treatment Administration: Administer the respective treatments as per the study design (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Visualizations

SNT_207858_Signaling_Pathway cluster_BRAF_Pathway BRAF Signaling Pathway cluster_Resistance_Pathway Resistance Mechanism BRAF (mutant) BRAF (mutant) MEK MEK BRAF (mutant)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) NADPH & Ribose-5-Phosphate NADPH & Ribose-5-Phosphate Pentose Phosphate Pathway (PPP)->NADPH & Ribose-5-Phosphate Metabolic Reprogramming Metabolic Reprogramming Metabolic Reprogramming->Pentose Phosphate Pathway (PPP) NADPH & Ribose-5-Phosphate->Proliferation & Survival BRAF Inhibitor BRAF Inhibitor BRAF Inhibitor->BRAF (mutant) Inhibits This compound This compound This compound->Pentose Phosphate Pathway (PPP) Inhibits

Caption: this compound inhibits the Pentose Phosphate Pathway to overcome BRAF inhibitor resistance.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell Line Selection Cell Line Selection Dose-Response Assay Dose-Response Assay Cell Line Selection->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Inform In Vivo Starting Dose Dose Escalation Dose Escalation Xenograft Model->Dose Escalation Efficacy Study Efficacy Study Dose Escalation->Efficacy Study Optimal Dose Selection Optimal Dose Selection Efficacy Study->Optimal Dose Selection

Caption: Workflow for determining the optimal dosage of this compound.

Troubleshooting_Logic High IC50? High IC50? Pathway Upregulated? Pathway Upregulated? High IC50?->Pathway Upregulated? Yes Check Drug Stability Check Drug Stability Pathway Upregulated?->Check Drug Stability Yes Consider Alternative Model Consider Alternative Model Pathway Upregulated?->Consider Alternative Model No Toxicity in vivo? Toxicity in vivo? Reduce Dose Reduce Dose Toxicity in vivo?->Reduce Dose Yes Consider Dose Escalation Consider Dose Escalation Toxicity in vivo?->Consider Dose Escalation No

Caption: A logical diagram for troubleshooting common experimental issues.

References

Potential off-target effects of SNT-207858

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative and educational purposes. As of the last update, detailed off-target screening data for SNT-207858 is not publicly available. The experimental protocols, data tables, and troubleshooting guides are based on general principles of pharmacology and drug development for selective G-protein coupled receptor (GPCR) antagonists. Researchers should conduct their own comprehensive experimental validation.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter questions or issues related to the potential off-target effects of this compound, a selective melanocortin-4 (MC4) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a selective and potent antagonist of the melanocortin-4 (MC4) receptor. It acts by binding to the MC4 receptor and inhibiting its activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). The MC4 receptor is primarily involved in regulating energy homeostasis, food intake, and body weight.

Q2: What are the known on-target selectivity data for this compound?

A2: Publicly available information indicates high selectivity for the MC4 receptor over other melanocortin receptor subtypes, such as MC3 and MC5. The provided data demonstrates its potency in both binding and functional assays for the MC4 receptor.

Q3: Has a comprehensive off-target profile for this compound been published?

A3: Currently, a comprehensive off-target screening panel for this compound against a broad range of kinases, GPCRs, ion channels, and other enzymes has not been made publicly available. Therefore, researchers should exercise caution and consider performing their own off-target profiling based on their specific experimental system and any unexpected observations.

Q4: I am observing a phenotype in my experiments that is not consistent with MC4 receptor antagonism. Could this be an off-target effect?

A4: It is possible. Unexpected phenotypes are a common indicator of potential off-target effects. First, ensure that the observed effect is dose-dependent and reproducible. To investigate further, you could test other known MC4 receptor antagonists to see if they produce the same phenotype. If not, this would strengthen the hypothesis of an off-target effect of this compound. A rescue experiment, where the phenotype is reversed by activation of the MC4 receptor, could also help to confirm on-target action.

Q5: What are some general approaches to identify potential off-target effects of a small molecule like this compound?

A5: A tiered approach is often effective.

  • In silico screening: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad panel screening: Test the compound against large, commercially available panels of receptors, enzymes, and ion channels (e.g., a comprehensive GPCR panel or a kinase panel).

  • Phenotypic screening: Use high-content imaging or other cell-based assays to assess the compound's effect on a variety of cellular processes.

  • Target deconvolution: If a specific off-target phenotype is observed, techniques such as chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screening) can be used to identify the responsible protein.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Suggested Troubleshooting Steps
Unexpected Cell Toxicity Inhibition of a critical cellular kinase or interaction with an unforeseen receptor leading to apoptosis.1. Perform a dose-response curve to determine the concentration at which toxicity occurs. 2. Screen this compound against a broad kinase panel. 3. Conduct a cell-based assay to measure markers of apoptosis (e.g., caspase-3/7 activity).
Contradictory In Vivo and In Vitro Results The compound may be metabolized in vivo to a species with a different activity profile, or it may interact with a target not present in the in vitro system.1. Analyze the metabolic profile of this compound in the relevant in vivo model. 2. Test known metabolites for activity at the MC4 receptor and potential off-targets. 3. Expand the in vitro model to include a more complex cellular environment.
Lack of Dose-Response in a Cellular Assay The observed effect may be due to a non-specific interaction or an off-target with very high affinity that is saturated at the lowest tested concentrations.1. Expand the concentration range tested to lower concentrations. 2. Use a structurally related but inactive compound as a negative control. 3. Consider if the assay endpoint is susceptible to artifacts (e.g., compound fluorescence in a fluorescence-based readout).

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table provides a hypothetical example of what a selectivity profile for this compound might look like. Note: This data is illustrative and not based on published results for this compound.

TargetAssay TypeIC50 / Ki (nM)Fold Selectivity vs. MC4R
MC4R (On-Target) Binding Assay 22 -
MC4R (On-Target) Functional Assay 11 -
MC3RBinding Assay3740170x
MC5RBinding Assay88040x
Hypothetical Off-Target 1 (e.g., a GPCR)Binding Assay1,20055x
Hypothetical Off-Target 2 (e.g., a Kinase)Functional Assay>10,000>450x

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for GPCR Off-Target Screening

This protocol describes a general method for assessing the binding of this compound to a panel of GPCRs.

  • Materials:

    • Cell membranes prepared from cells overexpressing the target GPCR.

    • Radioligand specific for the target GPCR (e.g., [125I]-labeled peptide).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • This compound at a range of concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, this compound, or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Harvest the membranes onto the filter plates using a cell harvester and wash several times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to determine specific binding.

    • Plot the percent inhibition of specific binding as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a general method to screen for inhibitory activity of this compound against a panel of protein kinases.

  • Materials:

    • Recombinant protein kinases.

    • Specific peptide substrates for each kinase.

    • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).

    • [γ-32P]ATP.

    • This compound at a range of concentrations.

    • Phosphocellulose filter paper and a vacuum manifold.

    • Phosphoric acid wash solution.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add the kinase, its peptide substrate, and either vehicle or this compound.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto the phosphocellulose filter paper.

    • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of this compound.

    • Plot the percent inhibition as a function of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

MC4R_Signaling_Pathway α-MSH α-MSH MC4R MC4R α-MSH->MC4R Activates This compound This compound This compound->MC4R Inhibits Gαs Gαs MC4R->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates Physiological Response Physiological Response Gene Expression->Physiological Response Leads to

Caption: Simplified MC4 Receptor Signaling Pathway.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_investigation Investigation Phase In_silico_screening In silico Screening Broad_panel_screening Broad Panel Screening (e.g., Kinase, GPCR panels) Dose_response Dose-Response Confirmation Broad_panel_screening->Dose_response Orthogonal_assay Orthogonal Assay Validation Dose_response->Orthogonal_assay SAR Structure-Activity Relationship (SAR) with Analogs Orthogonal_assay->SAR Cellular_phenotype Cellular Phenotypic Assay SAR->Cellular_phenotype Rescue_experiment Rescue Experiment Cellular_phenotype->Rescue_experiment Target_deconvolution Target Deconvolution (e.g., Proteomics, CRISPR) Rescue_experiment->Target_deconvolution End Off-Target Identified and Characterized Target_deconvolution->End Start Unexpected Experimental Result Observed Start->In_silico_screening Start->Broad_panel_screening

Caption: General Workflow for Off-Target Effect Investigation.

Navigating the Challenges of SNT-207858 Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective melanocortin-4 (MC4) receptor antagonist SNT-207858, its poor aqueous solubility can present a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

This compound is known to be a poorly water-soluble compound. While specific quantitative solubility data in various solvents is not extensively published, its chemical structure suggests lipophilic characteristics, which contribute to its low aqueous solubility. For research purposes, it is often initially dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers.

Q2: I am observing precipitation of this compound in my aqueous cell culture media. What can I do to prevent this?

Precipitation in aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize the concentration of your organic co-solvent: While DMSO is a common choice for initial solubilization, its final concentration in the aqueous medium should be kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts.

  • Utilize a stock solution with a suitable organic solvent: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it stepwise into your experimental buffer or media.

  • Consider the use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to increase the solubility of hydrophobic compounds.[1] However, it is crucial to first determine the tolerance of your specific cell line to these surfactants.

  • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q3: Can I use pH modification to improve the solubility of this compound?

Adjusting the pH of the solvent can be an effective technique for compounds with ionizable groups.[1][2] this compound has a predicted pKa of 12.71, suggesting it is a basic compound. Therefore, its solubility may be increased in acidic conditions (lower pH). However, the stability of the compound at different pH values and the compatibility of the chosen pH with your experimental system must be carefully evaluated.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Solubility Assessment

A preliminary assessment of solubility in various solvents is recommended to identify a suitable solvent system for your application.

Solvent SystemGeneral ApplicabilityConsiderations
Organic Solvents
Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds.Can be toxic to cells at higher concentrations. Keep final concentration low.
EthanolGood for many organic molecules.Can have effects on cellular processes. Volatility needs to be considered.
Aqueous Solutions
pH Adjustment (Acidic Buffers)May increase solubility of basic compounds.Compound stability and experimental compatibility must be verified.
Formulation Approaches
Co-solventsA mixture of a water-miscible organic solvent and water can enhance solubility.[2][3]The ratio of co-solvent to water needs to be optimized.
Surfactants (e.g., Tween® 80)Can form micelles to encapsulate and solubilize hydrophobic compounds.[1]Potential for cellular toxicity and interference with assays.
CyclodextrinsForms inclusion complexes to increase aqueous solubility.The type and concentration of cyclodextrin (B1172386) need to be optimized.
Experimental Workflow for Solubility Enhancement

The following workflow outlines a general procedure for preparing this compound for in vitro experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) weigh->dissolve intermediate Perform serial dilutions in 100% DMSO or appropriate co-solvent dissolve->intermediate Use stock for dilutions final_dilution Dilute to final working concentration in aqueous buffer or cell culture medium intermediate->final_dilution vortex Vortex immediately and thoroughly after final dilution final_dilution->vortex Ensure homogeneity apply Apply to experimental system (e.g., cell culture) vortex->apply

Caption: A general workflow for preparing this compound solutions for in vitro experiments.

Signaling Pathway of the Melanocortin-4 Receptor (MC4R)

This compound acts as an antagonist to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis. Understanding this pathway is essential for interpreting experimental results.

mc4r_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) CREB->Gene_Expression Regulates Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks

References

Interpreting unexpected results with SNT-207858

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SNT-207858, a novel siRNA therapeutic.

Frequently Asked Questions (FAQs)

Q1: We are observing downregulation of unintended genes in our experiments with this compound. What could be the cause?

A1: This phenomenon is likely due to off-target effects, a known challenge with siRNA-based therapeutics. Off-target effects can occur when the siRNA sequence of this compound has partial complementarity to the mRNA of unintended genes, leading to their silencing.[1][2] The "seed region" of the siRNA is particularly important in this process, as even partial matches in this area can lead to the degradation of unintended mRNA targets.[2]

Q2: Our in-vitro experiments with this compound are showing unexpected levels of cytotoxicity, even at low concentrations. What is a potential explanation?

A2: Unexpected cytotoxicity can arise from several factors. One possibility is an innate immune response triggered by the siRNA. Double-stranded RNAs can be recognized by pattern recognition receptors, leading to an inflammatory cascade and cell death. Another possibility is off-target effects on genes essential for cell survival.[1] It has been observed that even single siRNAs within a pool can be toxic, while others targeting the same gene are not.[1]

Q3: We are seeing a discrepancy between the intended on-target gene knockdown and the observed phenotypic changes. How should we interpret this?

A3: This is a classic indicator of significant off-target effects. The observed phenotype may be a composite of both on-target and off-target gene silencing.[1] It is crucial to validate that the observed phenotype is a direct result of the intended target's knockdown. This can be achieved through rescue experiments or by using multiple different siRNAs targeting the same gene. If different siRNAs produce the same phenotype, it is more likely to be an on-target effect.

Troubleshooting Guides

Issue: Inconsistent Knockdown Efficiency of this compound
Possible Cause Recommended Action
Poor Transfection Efficiency Optimize transfection protocol. Use a positive control to verify transfection efficiency.
RNA Degradation Ensure proper handling and storage of this compound and other RNA samples. Use RNase-free reagents and consumables.
Cell Line Variability Different cell lines can have varying responses to siRNA treatment. Confirm the consistency of your cell line and passage number.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target.
Issue: High Variability in Experimental Replicates
Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent delivery.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
Batch-to-Batch Variation of this compound If using different batches of the compound, test them in parallel to ensure consistent performance.

Experimental Protocols

Protocol 1: Validation of On-Target Knockdown by qPCR
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect cells with this compound at a range of concentrations (e.g., 1, 5, 10, 25 nM) using a suitable transfection reagent. Include a negative control (scrambled siRNA) and a positive control (siRNA against a housekeeping gene).

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a reference gene.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Protocol 2: Assessment of Off-Target Effects using Whole Transcriptome Analysis (RNA-Seq)
  • Experimental Setup: Treat cells with this compound at the optimal concentration determined from the qPCR experiment. Include a scrambled siRNA control.

  • RNA Isolation: Extract high-quality total RNA from the treated and control cells.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify off-target genes that are significantly up- or down-regulated upon treatment with this compound.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_protocol1 Protocol 1: On-Target Validation (qPCR) cluster_protocol2 Protocol 2: Off-Target Analysis (RNA-Seq) p1_start Seed Cells p1_transfect Transfect with this compound p1_start->p1_transfect p1_incubate Incubate (24-48h) p1_transfect->p1_incubate p1_rna Extract RNA p1_incubate->p1_rna p1_cdna Synthesize cDNA p1_rna->p1_cdna p1_qpcr Perform qPCR p1_cdna->p1_qpcr p1_analyze Analyze Data (ΔΔCt) p1_qpcr->p1_analyze p2_start Treat Cells with this compound p2_rna Isolate High-Quality RNA p2_start->p2_rna p2_lib Prepare RNA-Seq Libraries p2_rna->p2_lib p2_seq Sequence Libraries p2_lib->p2_seq p2_analyze Differential Gene Expression Analysis p2_seq->p2_analyze

Caption: Workflow for on-target and off-target analysis of this compound.

off_target_pathway cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing SNT_on This compound RISC_on RISC Complex SNT_on->RISC_on binds Target_mRNA Target mRNA RISC_on->Target_mRNA guides to Degradation_on mRNA Degradation Target_mRNA->Degradation_on leads to SNT_off This compound RISC_off RISC Complex SNT_off->RISC_off binds Off_Target_mRNA Off-Target mRNA (Partial Complementarity) RISC_off->Off_Target_mRNA guides to Degradation_off mRNA Degradation Off_Target_mRNA->Degradation_off leads to

Caption: Simplified signaling pathway for on-target vs. off-target effects of this compound.

References

Technical Support Center: SNT-207858 Vehicle Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate vehicle for in vivo studies with SNT-207858. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the formulation development process.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to vehicle selection?

A1: this compound is available as a hydrochloride salt with a molecular formula of C32H45Cl4N5O3 and a molecular weight of 616.6 g/mol .[1][2] While specific solubility data is not widely published, new chemical entities, particularly those with high molecular weight and lipophilicity, often exhibit poor aqueous solubility.[3][4] The compound has been administered orally in mice at a dose of 30 mg/kg.[2] Given its complex structure, it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[3]

Q2: What are the primary challenges in selecting a vehicle for a poorly soluble compound like this compound?

A2: The main challenge is achieving a formulation that can deliver the desired dose of the compound in a small enough volume for administration to animals, while ensuring the compound remains solubilized or uniformly suspended to allow for adequate absorption.[3][5] Poorly soluble drugs can lead to low and variable bioavailability, making it difficult to accurately assess their pharmacodynamic and toxicological profiles.[3] Additionally, the selected vehicle must be safe and well-tolerated by the laboratory animals.[3][6]

Q3: What are the common strategies to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies?

A3: Several strategies can be employed to formulate poorly soluble drugs for in vivo administration. These include:

  • Co-solvents: Using water-miscible organic solvents to increase the drug's solubility.[3][7]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug molecules.[3][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3][8]

  • Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[3][5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[9][10]

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[3][7]

Troubleshooting Guide

Problem: this compound precipitates out of the vehicle upon preparation or standing.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient solvent capacity Increase the proportion of the co-solvent or try a different co-solvent with higher solubilizing power for this compound.
pH of the vehicle is not optimal If this compound's solubility is pH-dependent, adjust the pH of the vehicle using appropriate buffers.[3]
Supersaturation and crystallization Consider using a crystallization inhibitor or formulating as a solid dispersion.[8]
Temperature effects Prepare the formulation at a controlled temperature. Some compounds are more soluble at slightly elevated temperatures, but ensure the compound is stable at that temperature.

Problem: High variability in plasma concentrations is observed between animals.

Possible Causes and Solutions:

CauseRecommended Action
Inhomogeneous formulation If using a suspension, ensure it is uniformly mixed before and during administration. Consider reducing the particle size to improve suspension stability.[10]
Drug precipitation in the GI tract The vehicle may not be maintaining the drug in a solubilized state in the gastrointestinal fluid. Consider using a lipid-based formulation or a self-emulsifying system to improve in vivo solubility.[3][5]
Inconsistent dosing volume Ensure accurate and consistent administration of the dosing volume to each animal.

Experimental Protocols

Protocol: Screening of Vehicles for Oral Administration of this compound

  • Objective: To identify a suitable vehicle that can solubilize or suspend this compound at the desired concentration for in vivo oral dosing.

  • Materials: this compound, various excipients (see table below), appropriate solvents, vortex mixer, magnetic stirrer, pH meter, microscope.

  • Procedure:

    • Prepare a series of potential vehicle formulations. Examples are provided in the table below.

    • Accurately weigh this compound and add it to a predetermined volume of each test vehicle to achieve the target concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).

    • Mix the preparations thoroughly using a vortex mixer and/or magnetic stirrer. Gentle heating may be applied if the compound is known to be heat-stable.

    • Visually inspect each preparation for complete dissolution or uniform suspension.

    • For suspensions, use a microscope to assess particle size and uniformity.

    • Let the preparations stand at room temperature for a specified period (e.g., 2, 4, and 24 hours) and re-examine for any signs of precipitation or aggregation.

    • For promising candidates, consider performing in vitro dissolution tests in simulated gastric and intestinal fluids to predict in vivo behavior.

    • Select the vehicle that provides the best combination of solubility/suspendibility, stability, and ease of handling for in vivo studies.

Table: Common Vehicle Components for Oral Formulation of Poorly Soluble Compounds

Excipient ClassExampleTypical Concentration RangeNotes
Co-solvents Polyethylene Glycol 400 (PEG 400)10-60%Water-miscible, commonly used to enhance solubility.[7]
Propylene Glycol (PG)10-50%Another common water-miscible co-solvent.[7]
Dimethyl Sulfoxide (DMSO)<10%High solubilizing power, but can have toxic effects at higher concentrations.[6]
Surfactants Polysorbate 80 (Tween 80)1-10%Non-ionic surfactant used to improve wetting and form micelles.[3]
Solutol HS 151-15%A non-ionic solubilizer and emulsifier.[3]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%Forms inclusion complexes to increase aqueous solubility.[3]
Suspending Agents Carboxymethylcellulose (CMC)0.5-2%Increases viscosity to keep particles suspended.[6]
Lipid Vehicles Corn oil, Sesame oilUp to 100%For oil-based solutions of lipophilic compounds.[7]
Labrasol10-30%A component of self-emulsifying drug delivery systems (SEDDS).[3]

Visualizations

VehicleSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Final Selection Start Define Target Dose & Route of Administration Solubility Assess Solubility of this compound in Common Solvents Start->Solubility Formulation Prepare Test Formulations (Co-solvents, Surfactants, etc.) Solubility->Formulation Stability Evaluate Physical Stability (Precipitation, Aggregation) Formulation->Stability Stability->Formulation Reformulate Dissolution In Vitro Dissolution Testing (Simulated GI Fluids) Stability->Dissolution Promising Candidates Tolerability Assess Potential for In Vivo Tolerability Issues Dissolution->Tolerability Selection Select Lead Vehicle Candidate(s) Tolerability->Selection InVivo Proceed to In Vivo Pharmacokinetic/Toxicology Studies Selection->InVivo

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

FormulationPreparationWorkflow cluster_prep Formulation Preparation Steps cluster_troubleshoot Troubleshooting Weigh 1. Weigh this compound and Vehicle Components Mix 2. Mix Vehicle Components (e.g., Co-solvent + Water) Weigh->Mix AddAPI 3. Add this compound to Vehicle Mix->AddAPI Solubilize 4. Solubilize/Suspend (Vortex, Stir, Sonicate) AddAPI->Solubilize QC 5. Quality Control Check (Visual Inspection, pH) Solubilize->QC Store 6. Store Appropriately Prior to Dosing QC->Store Pass Adjust Adjust Formulation (e.g., change solvent ratio) QC->Adjust Fail Adjust->Mix

Caption: General workflow for preparing a formulation for in vivo studies.

References

Long-term stability of SNT-207858 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and proper storage of SNT-207858, a novel kinase inhibitor. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C ± 5°C in a desiccated environment. Under these conditions, the compound is expected to remain stable for at least 24 months.

Q2: Can I store this compound at 4°C for a short period?

A2: Yes, this compound can be stored at 2-8°C for up to 30 days without significant degradation. However, for storage periods longer than 30 days, it is crucial to transfer the compound to the recommended -20°C conditions to ensure its long-term stability.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to direct sunlight or strong artificial light can lead to photodegradation. It is recommended to store the compound in an amber vial or a light-blocking container and to handle it under subdued light conditions.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for this compound are oxidation and hydrolysis. Oxidation is accelerated by exposure to air and elevated temperatures, while hydrolysis is more likely to occur in non-anhydrous solutions.

Q5: How can I tell if my this compound has degraded?

A5: Visual inspection may reveal a color change from white to a yellowish-brown powder, which can be an initial indicator of degradation. For quantitative assessment, it is recommended to perform purity analysis using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low activity in biological assays. Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Perform a purity check using HPLC. If degradation is confirmed, use a fresh, properly stored aliquot.
Change in physical appearance (e.g., color, clumping). Exposure to moisture or elevated temperatures.Discard the affected vial. Review storage and handling procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a desiccated environment.
Inconsistent results between different aliquots. Non-homogenous sample or inconsistent storage of aliquots.Ensure the bulk compound is homogenous before aliquoting. Store all aliquots under identical, recommended conditions.

Stability Data Summary

The following tables summarize the long-term stability data for this compound under various storage conditions.

Table 1: Long-Term Stability of this compound Solid Form

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
-20°C ± 5°C 099.8White Powder
699.7White Powder
1299.6White Powder
2499.5White Powder
2-8°C 099.8White Powder
199.5White Powder
398.9Off-white Powder
697.2Light yellow powder
25°C / 60% RH 099.8White Powder
196.1Yellowish powder
392.5Yellow-brown powder
685.3Brown powder

Table 2: Accelerated Stability of this compound Solid Form

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
40°C / 75% RH 099.8White Powder
190.3Brown powder
378.1Dark brown, clumped
665.4Dark brown, sticky solid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to detect the presence of any degradation products.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Visualizations

SNT_207858_Degradation_Pathway SNT_207858 This compound (Active Compound) Oxidized_Product Oxidized Degradant SNT_207858->Oxidized_Product Oxidation (Air, High Temp) Hydrolyzed_Product Hydrolyzed Degradant SNT_207858->Hydrolyzed_Product Hydrolysis (Moisture) Inactive_Metabolites Inactive Metabolites Oxidized_Product->Inactive_Metabolites Hydrolyzed_Product->Inactive_Metabolites Experimental_Workflow cluster_storage Sample Storage cluster_analysis Analysis Storage_Minus_20 -20°C (Long-term) Sample_Prep Sample Preparation Storage_Minus_20->Sample_Prep Storage_4 4°C (Short-term) Storage_4->Sample_Prep Storage_25 25°C (Stress) Storage_25->Sample_Prep HPLC_Analysis HPLC Purity Test Sample_Prep->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

How to mitigate SNT-207858 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SNT-207858

Introduction: Welcome to the technical support center for this compound, a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot potential issues related to compound stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a research-grade small molecule inhibitor designed to target the PI3K/Akt/mTOR intracellular signaling pathway. This pathway is a critical regulator of the cell cycle, involved in cellular proliferation, growth, survival, and metabolism.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer.[5] this compound exerts its effect by competitively binding to the ATP-binding pocket of PI3K, preventing the downstream activation of Akt and mTOR.

Q2: What are the primary signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Physical Changes: A visible change in the color or clarity of stock solutions, or the appearance of precipitate.

  • Reduced Potency: A noticeable decrease in the expected biological activity, such as a rightward shift in the IC50 curve in cell viability or kinase assays.

  • Inconsistent Results: High variability between experimental replicates or between experiments run on different days. This is often the first indication of a stability issue.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical to maintaining the integrity of this compound.[7][8] Best practices include storing the compound in cool, dry, and dark conditions to prevent degradation from heat, humidity, and light.[8] Once reconstituted, solutions are more sensitive to environmental changes.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can negatively impact the compound's stability.[8] For detailed recommendations, please refer to the data tables below.

Q4: Which solvents are recommended for reconstituting this compound?

A4: this compound is soluble in several common organic solvents. The choice of solvent is critical, as it can affect not only solubility but also the stability of the compound and may have toxic effects on cultured cells.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions. For working solutions in cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (from date of receipt)Special Conditions
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.[8][9]
4°CUp to 2 yearsProtect from light and moisture.[9]
DMSO Stock -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[8][9]
(10 mM) -20°CUp to 1 monthUse for short-term storage only.[9]

Table 2: Solubility and Stability of this compound in Common Solvents

SolventMax Solubility (at 25°C)Stability in Solution (at -20°C)Notes
DMSO > 50 mg/mLHigh (up to 1 month)Recommended for primary stock solutions.[9]
Ethanol (100%) ~10 mg/mLModerate (up to 2 weeks)May be used for specific applications; less stable than DMSO solutions.
PBS (pH 7.4) < 0.1 mg/mLLow (prepare fresh daily)Prone to precipitation and hydrolysis; not for stock solutions.

Troubleshooting Guides

Issue 1: My experimental results with this compound are inconsistent or show reduced potency.

This is a common problem that can arise from multiple factors, including compound degradation, cell health, or assay conditions.[6][10]

  • Potential Cause 1: Compound Degradation

    • Troubleshooting Steps:

      • Prepare Fresh Stock: Discard the current stock solution and prepare a new one from the solid powder, following the recommended protocol (see Protocol 1).[9] Always use a fresh aliquot for each experiment.[8]

      • Verify Activity: Test the new stock solution in a reliable, validated assay (e.g., a cell-free kinase assay or a Western blot for p-Akt) to confirm its potency.

      • Perform Stability Check: If problems persist, consider performing a formal stability analysis using HPLC-MS to check for the presence of degradation products (see Protocol 2).[11]

  • Potential Cause 2: Cell Line Issues

    • Troubleshooting Steps:

      • Confirm Pathway Activity: Ensure your cell line has an active PI3K/Akt/mTOR pathway. Baseline levels of phosphorylated Akt (p-Akt) can be checked via Western blot.[6]

      • Check Cell Health: Poor cell health, high passage number, or contamination (e.g., mycoplasma) can lead to variable drug responses.[12] Ensure cells are healthy and in the exponential growth phase.[6]

  • Potential Cause 3: Assay Conditions

    • Troubleshooting Steps:

      • Optimize Seeding Density: Overly confluent cells can exhibit altered signaling and drug responses.[6] Perform a cell titration experiment to find the optimal seeding density.

      • Check Incubation Time: The inhibitory effects of this compound may require a specific duration to become apparent. An incubation time of 48-72 hours is often necessary for viability assays.[6]

Issue 2: I observed a precipitate in my this compound stock or working solution.

Precipitation indicates that the compound has come out of solution, leading to an inaccurate concentration and unreliable results.[7]

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your aqueous cell culture media is low enough to maintain solubility (typically <0.5%).[6][9]

    • Gentle Warming: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. Do not boil or sonicate excessively, as this can accelerate degradation.

    • Prepare a New, Lower Concentration Stock: If the precipitate does not redissolve, it is best to discard the solution. Prepare a new stock at a slightly lower concentration or use a co-solvent system if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Equilibrate: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.

  • Weighing: For quantities >10 mg, accurately weigh the desired amount of powder in a sterile environment. For smaller quantities, add solvent directly to the vial to avoid losses.[9]

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed, low-retention microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date.[7][8]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9]

Protocol 2: Assessing this compound Stability by HPLC-MS

This protocol provides a general framework for a stability-indicating method.[13][14]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in 50:50 acetonitrile (B52724):water.

    • Create "stressed" samples by incubating the solution under various conditions (e.g., 60°C for 24 hours, acidic pH, basic pH, oxidative stress with H₂O₂).

    • Prepare an unstressed control sample stored at 4°C.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.5 µm, 4.6 x 75 mm).[13]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV/Vis detector (PDA) to monitor the parent compound and a mass spectrometer (MS) to identify degradation products.[14][15]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: Scan a mass range appropriate for this compound and its potential degradation products (e.g., 100-800 m/z).[13]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • A stable compound will show a single major peak (the parent compound) with minimal to no other peaks in the control sample.

    • The appearance of new peaks or a decrease in the area of the parent peak in the stressed samples indicates degradation.[11] The mass spectrometer can be used to determine the mass of these new peaks, aiding in the identification of degradation products.[11]

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt tsc TSC1/2 akt->tsc Inhibits mtorc2 mTORC2 mtorc2->akt P(Ser473) pten PTEN pten->pip3 Inhibits rheb Rheb tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 downstream Cell Growth, Proliferation, Survival mtorc1->downstream snt This compound snt->pi3k Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Results or Reduced Potency Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_cells Step 2: Assess Cell Line start->check_cells check_assay Step 3: Review Assay Conditions start->check_assay fresh_stock Prepare Fresh Stock from Solid Powder check_compound->fresh_stock confirm_activity Confirm Activity in Validated Assay fresh_stock->confirm_activity hplc_check Optional: Run HPLC-MS Stability Check confirm_activity->hplc_check outcome Problem Resolved confirm_activity->outcome pathway_active Confirm Active Pathway (e.g., p-Akt Western) check_cells->pathway_active cell_health Check Cell Health, Passage #, Contamination pathway_active->cell_health cell_health->outcome optimize_density Optimize Cell Seeding Density check_assay->optimize_density optimize_time Optimize Incubation Time optimize_density->optimize_time optimize_time->outcome

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow cluster_stability_check Stability Verification start Start: This compound Powder prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) start->prep_stock store_stock Aliquot & Store -80°C prep_stock->store_stock hplc Assess Purity via HPLC-MS (Protocol 2) prep_stock->hplc Verify Integrity prep_working Prepare Working Solution in Media store_stock->prep_working treat_cells Treat Cells in Culture Plate prep_working->treat_cells assay Perform Assay (e.g., Viability, Western) treat_cells->assay analyze Analyze Data assay->analyze

Caption: Standard experimental workflow for using this compound in cell-based assays.

References

Validation & Comparative

A Comparative Analysis of SNT-207858 and Other Melanocortin-4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor in the central nervous system, integral to the regulation of energy homeostasis, appetite, and body weight. Its critical role has made it a significant target for therapeutic intervention in conditions such as obesity and cachexia. This guide provides a detailed comparison of SNT-207858, a selective MC4R antagonist, with other notable antagonists, supported by experimental data to inform research and development efforts in this field.

Overview of MC4 Receptor Antagonists

MC4R antagonists block the anorexigenic signals mediated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). This blockade leads to an increase in food intake and a decrease in energy expenditure, making them promising candidates for treating conditions characterized by involuntary weight loss, such as cancer-induced cachexia. The development of selective, orally bioavailable, and blood-brain barrier-penetrating antagonists is a key objective in harnessing the therapeutic potential of MC4R modulation.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected MC4 receptor antagonists.

Table 1: In Vitro Binding Affinity and Functional Activity of MC4R Antagonists

CompoundBinding IC50 (nM)Functional IC50 (nM)Ki (nM)Receptor SelectivityKey Characteristics
This compound 22[1][2]11[1][3]-170-fold vs. MC3R, 40-fold vs. MC5R[1][2]Orally active, blood-brain barrier penetrating[1][2]
SNT-2077078[2]5[3]->200-fold vs. MC3R and MC5R[2]Orally active, blood-brain barrier penetrating[2]
HS014--3.1634-fold vs. MC1R, 17-fold vs. MC3R, 220-fold vs. MC5R[4]Potent and selective peptide antagonist[4]
HS024--0.2964-fold vs. MC1R, 19-fold vs. MC3R, 11-fold vs. MC5R[4]Selective peptide antagonist[4]
JKC-3630.5[4]--90-fold vs. MC3R[4]Highly potent and selective antagonist[4]
PF-0725866913[4]-0.46[4]-Orally active inverse agonist[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for characterization.

MC4 Receptor Signaling Pathway

Activation of the MC4R by an agonist like α-MSH stimulates the Gs alpha subunit of the associated G protein, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in a decreased appetite. MC4R antagonists, such as this compound, competitively block the binding of agonists, thereby inhibiting this pathway and promoting food intake.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4 Receptor alpha_MSH->MC4R Binds & Activates SNT_207858 This compound (Antagonist) SNT_207858->MC4R Binds & Blocks G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Decreased Appetite) PKA->Cellular_Response Phosphorylates Targets

Caption: MC4 Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor. This workflow illustrates the key steps in such an assay.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare cell membranes expressing MC4R Start->Membrane_Prep Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]NDP-α-MSH) Start->Radioligand Test_Compound Test Compound (e.g., this compound) at various concentrations Start->Test_Compound Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Radioligand->Incubation Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Counting Quantify bound radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis: Plot displacement curve and calculate IC50/Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (for IC50/Ki Determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of MC4R antagonists.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human MC4 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the unlabeled antagonist (e.g., this compound).

    • For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of a known unlabeled ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Food Intake and Cachexia in a Mouse Model

This protocol is based on the in vivo experiments conducted by Weyermann et al. (2009) to evaluate the efficacy of this compound.

  • Animal Model:

    • Use an established mouse model of cancer-induced cachexia, such as mice subcutaneously implanted with C26 adenocarcinoma cells.

    • House the mice individually to allow for accurate measurement of food intake.

  • Compound Administration:

    • Administer this compound or a vehicle control orally once daily. Dosing may range from 10 to 100 mg/kg, depending on the study design.

  • Measurements:

    • Food Intake: Measure the amount of food consumed by each mouse daily.

    • Body Weight: Record the body weight of each mouse daily.

    • Body Composition: At the end of the study, analyze body composition (lean mass and fat mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

    • Tumor Growth: Monitor tumor volume throughout the study.

  • Data Analysis:

    • Compare the changes in food intake, body weight, lean mass, and fat mass between the this compound-treated group and the vehicle-treated group.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects. In the C26 adenocarcinoma-induced cachexia model, oral administration of this compound at 30 mg/kg once daily for 15 days was shown to significantly reduce tumor-induced weight loss[1].

Conclusion

This compound is a potent and selective MC4 receptor antagonist with oral bioavailability and the ability to cross the blood-brain barrier. Comparative data indicates that its binding affinity and functional potency are within the range of other well-characterized MC4R antagonists. Its significant in vivo efficacy in a mouse model of cancer cachexia highlights its therapeutic potential. The provided experimental protocols offer a framework for the continued investigation and comparison of this compound and other novel MC4R antagonists in preclinical and clinical settings. This guide serves as a valuable resource for researchers dedicated to advancing treatments for metabolic and wasting disorders.

References

A Comparative Guide to Ghrelin Agonists: Anamorelin vs. Macimorelin in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and applications of two prominent ghrelin agonists: Anamorelin and Macimorelin (B1675889). Both compounds mimic the endogenous "hunger hormone" ghrelin, but their clinical development and primary applications have diverged. This document summarizes key experimental data, outlines clinical trial protocols, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Introduction to Ghrelin Agonists

Ghrelin is a peptide hormone, primarily produced by the stomach, that plays a crucial role in appetite stimulation, energy balance, and growth hormone (GH) secretion.[1][2] It exerts its effects by binding to the growth hormone secretagogue receptor (GHSR-1a).[1][3] Ghrelin agonists are synthetic molecules designed to mimic the action of ghrelin, thereby offering therapeutic potential for conditions characterized by anorexia, muscle wasting (cachexia), and growth hormone deficiency.[4][5]

Anamorelin is an orally active, selective ghrelin receptor agonist that has been extensively studied for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial syndrome characterized by an ongoing loss of skeletal muscle mass.[6][7]

Macimorelin , another orally available ghrelin agonist, is primarily approved for the diagnosis of adult growth hormone deficiency (AGHD).[3][4] It has also been investigated for its potential therapeutic effects in cancer cachexia.[8][9]

Mechanism of Action: The Ghrelin Receptor Pathway

Both Anamorelin and Macimorelin share a common mechanism of action. They bind to and activate the GHSR-1a in the hypothalamus and pituitary gland.[1][10][11] This activation stimulates the release of GH, which in turn leads to an increase in the production of insulin-like growth factor 1 (IGF-1).[2][12] IGF-1 is a key mediator of anabolic processes, including muscle growth.[2] Furthermore, by activating the ghrelin receptor in the brain, these agonists stimulate appetite and increase food intake.[1][2] Anamorelin has also been suggested to have anti-inflammatory properties, potentially reducing levels of cytokines like TNF-α and IL-6 that contribute to cachexia.[1]

G Ghrelin Agonist Signaling Pathway cluster_0 Central Nervous System cluster_1 Peripheral Effects Ghrelin_Agonist Anamorelin / Macimorelin (Oral Administration) GHSR1a Ghrelin Receptor (GHSR-1a) (Hypothalamus & Pituitary) Ghrelin_Agonist->GHSR1a Binds to & Activates Appetite Increased Appetite & Food Intake GHSR1a->Appetite GH_Release Growth Hormone (GH) Release GHSR1a->GH_Release Liver Liver GH_Release->Liver Stimulates IGF1 IGF-1 Production Liver->IGF1 Muscle Skeletal Muscle IGF1->Muscle Anabolism Anabolic Effects (Increased Lean Body Mass) Muscle->Anabolism

Ghrelin agonist mechanism of action.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of Anamorelin and Macimorelin has been evaluated in different contexts, reflecting their primary development paths.

Anamorelin for Cancer Anorexia-Cachexia Syndrome (CACS)

Anamorelin has been extensively studied in patients with CACS, particularly those with non-small cell lung cancer (NSCLC). The pivotal Phase III trials, ROMANA 1 and ROMANA 2, demonstrated its efficacy in improving key parameters of cachexia.[13][14]

Parameter ROMANA 1 (Anamorelin vs. Placebo) ROMANA 2 (Anamorelin vs. Placebo)
Change in Lean Body Mass (LBM) over 12 weeks +1.10 kg vs. -0.44 kg (p < 0.001)[13][14]+0.75 kg vs. -0.96 kg (p < 0.001)[13][14]
Change in Body Weight over 12 weeks +2.20 kg vs. +0.14 kg (p < 0.001)[13][14]+0.95 kg vs. -0.57 kg (p < 0.001)[13][14]
Change in Handgrip Strength (HGS) over 12 weeks No significant difference[13][14]No significant difference[13][14]
Anorexia/Cachexia Symptoms (FAACT-A/CS) Improved by 4.12 vs. 1.92 (p < 0.001)[14]Improved by 3.48 vs. 1.34 (p = 0.002)[14]

Data from the ROMANA 1 and ROMANA 2 Phase III trials in NSCLC patients with cachexia.[13][14]

Macimorelin for Adult Growth Hormone Deficiency (AGHD) Diagnosis

Macimorelin is approved as a diagnostic agent for AGHD. Its efficacy is measured by its ability to stimulate GH secretion, with established cut-off points to diagnose the condition. It offers a simpler and safer alternative to the insulin (B600854) tolerance test (ITT).[15]

Parameter Macimorelin Test Insulin Tolerance Test (ITT)
Sensitivity 87%[15]N/A (Comparator)
Specificity 96%[15]N/A (Comparator)
Reproducibility 97%[15]N/A
Diagnostic Cut-off (Peak GH) < 2.8 ng/mL[11][15]< 5.1 ng/mL[15]

Diagnostic accuracy of the oral Macimorelin test compared to the ITT for AGHD.[15]

Macimorelin for Cancer Cachexia

A pilot clinical trial investigated the safety and efficacy of Macimorelin in patients with cancer cachexia. While the study was small, it suggested potential benefits.

Parameter (1-week change) Macimorelin (N=10) Placebo (N=5) P-value
Patients with ≥0.8 kg Body Weight Gain 200.92[8][9]
Patients with ≥15% QOL Improvement (ASAS) 411.00[8][9]
Patients with ≥15% QOL Improvement (FACIT-F) 300.50[8][9]

Results from a pilot study of Macimorelin in cancer cachexia.[8][9]

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of therapeutic agents. Below are summaries of the methodologies employed in key clinical trials for Anamorelin and Macimorelin.

Anamorelin (ROMANA 1 & 2 Trials)
  • Study Design: Two randomized, double-blind, placebo-controlled, multicenter Phase III trials.[13][14]

  • Patient Population: Patients with unresectable stage III/IV non-small cell lung cancer and cachexia (≥5% weight loss within 6 months or BMI < 20 kg/m ²).[13][14]

  • Intervention: 100 mg of Anamorelin or placebo administered orally once daily for 12 weeks.[13][14]

  • Primary Endpoints:

    • Change from baseline in lean body mass (LBM), measured by dual-energy X-ray absorptiometry (DEXA).[13][16]

    • Change from baseline in handgrip strength.[13]

  • Secondary Endpoints:

    • Change in body weight.[13]

    • Change in anorexia-cachexia symptoms, assessed by the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire.[13]

Macimorelin (AGHD Diagnostic Study)
  • Study Design: A multicenter, open-label, validation study comparing the Macimorelin test to the insulin tolerance test (ITT).[17]

  • Patient Population: Adults with a high, intermediate, or low likelihood of AGHD, and healthy matched controls.[15]

  • Intervention (Macimorelin Test):

    • Patients fast overnight.[18]

    • A single oral dose of Macimorelin (0.5 mg/kg) is administered.[18]

    • Blood samples are drawn to measure serum GH levels at 30, 45, 60, and 90 minutes post-administration.[18]

  • Primary Endpoint: Comparison of peak GH concentrations between the Macimorelin test and the ITT to determine sensitivity and specificity.[15]

G Clinical Trial Workflow Example (ROMANA Trials) Screening Patient Screening (NSCLC with Cachexia) Baseline Baseline Assessments (LBM, HGS, Weight, QoL) Screening->Baseline Randomization Randomization (2:1) Anamorelin_Arm Anamorelin 100mg Daily (12 Weeks) Randomization->Anamorelin_Arm Anamorelin Placebo_Arm Placebo Daily (12 Weeks) Randomization->Placebo_Arm Placebo Follow_Up 12-Week Assessments (LBM, HGS, Weight, QoL) Anamorelin_Arm->Follow_Up Placebo_Arm->Follow_Up Baseline->Randomization Analysis Data Analysis (Comparison of Changes) Follow_Up->Analysis

Workflow for the ROMANA clinical trials.

Safety and Tolerability

Anamorelin: In the ROMANA trials, Anamorelin was generally well-tolerated. The most frequent drug-related adverse event was hyperglycemia.[13][14]

Macimorelin: As a diagnostic agent administered in a single dose, Macimorelin has an excellent safety profile.[19] No serious adverse events related to the drug were reported in the diagnostic studies.[19] In the pilot study for cachexia, no related serious or non-serious adverse events were reported.[8][9] One notable precaution is a potential for QT interval prolongation.[11][20]

Conclusion

Anamorelin and Macimorelin are both effective ghrelin receptor agonists with distinct clinical applications supported by robust data.

  • Anamorelin has demonstrated significant efficacy in increasing lean body mass and body weight in patients with cancer anorexia-cachexia syndrome, although it did not show an improvement in muscle function (handgrip strength).[13][14] It represents a targeted pharmacological approach to combat the debilitating effects of cachexia.

  • Macimorelin is a validated, safe, and convenient oral diagnostic test for adult growth hormone deficiency, offering a valuable alternative to more cumbersome and higher-risk procedures like the ITT.[15] Its therapeutic potential in cachexia is suggested by pilot data but requires further investigation in larger, longer-term studies.[8]

For researchers and drug development professionals, the distinct clinical trajectories of these two ghrelin agonists highlight the importance of specific indications and endpoint selection in clinical trial design. Future research may explore the potential of these and other ghrelin agonists in a wider range of conditions characterized by metabolic dysregulation and muscle wasting.

References

Validating the Selectivity of SNT-207858 for the Melanocortin-4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, appetite, and body weight. Its critical function has made it a significant target for therapeutic intervention in metabolic disorders. SNT-207858 is a potent and orally active antagonist of MC4R.[1] This guide provides a comparative analysis of this compound's selectivity for MC4R against other commonly used or investigated MC4R antagonists, supported by available experimental data.

Comparative Selectivity Profile of MC4R Antagonists

The selectivity of a ligand for its target receptor over other related receptors is a crucial factor in drug development, as it can significantly impact the therapeutic window and side-effect profile. The following tables summarize the binding affinities and functional potencies of this compound and other selected MC4R antagonists for various melanocortin receptor subtypes.

Table 1: Binding Affinity (IC50/Ki in nM) of MC4R Antagonists for Melanocortin Receptors

CompoundMC4RMC3RMC5RMC1RSelectivity (MC4R vs MC3R)Selectivity (MC4R vs MC5R)Reference
This compound 22 (IC50)3740 (IC50)880 (IC50)-~170-fold~40-fold[1]
SHU9119 0.06 (IC50)0.23 (IC50)0.09 (IC50)-~4-fold~1.5-fold[2]
HS014 3.16 (Ki)54.4 (Ki)694 (Ki)108 (Ki)~17-fold~220-fold[3]
HS024 0.29 (Ki)5.45 (Ki)3.29 (Ki)18.6 (Ki)~19-fold~11-fold[3]
JKC363 0.5 (IC50)44.9 (IC50)--~90-fold-[3]
PF-07258669 13 (IC50)-----[3]

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. "-" indicates data not available.

Table 2: Functional Antagonist Activity (IC50 in nM) of MC4R Antagonists

CompoundMC4RReference
This compound 11[1]
ML00253764 -[4]

Note: Comprehensive functional data for all listed antagonists across multiple melanocortin receptors is limited in the public domain.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the selectivity of compounds like this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Protocol Outline:

  • Membrane Preparation: Cells or tissues expressing the target melanocortin receptors are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

Protocol Outline:

  • Cell Culture: Cells stably or transiently expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells) are cultured in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound.

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH) is added to the wells to stimulate cAMP production.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA-based kit or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 value for the antagonist is determined.

MC4R Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical MC4R signaling pathway and a typical experimental workflow for assessing antagonist selectivity.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MC4R Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->MC4R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression Regulates

Caption: Canonical MC4R signaling pathway initiated by agonist binding.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Membrane_Prep Membrane Preparation (with MCxRs) Incubation_Binding Incubation with Radioligand & this compound Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis IC50/Ki Determination Counting->Binding_Analysis Selectivity_Profile Selectivity Profile of this compound Binding_Analysis->Selectivity_Profile Cell_Culture Cell Culture (expressing MCxRs) Incubation_Functional Incubation with This compound & Agonist Cell_Culture->Incubation_Functional Lysis Cell Lysis Incubation_Functional->Lysis cAMP_Measurement cAMP Measurement (ELISA/HTRF) Lysis->cAMP_Measurement Functional_Analysis IC50 Determination cAMP_Measurement->Functional_Analysis Functional_Analysis->Selectivity_Profile

References

In Vivo Target Engagement of SNT-207858: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of target engagement for SNT-207858, a selective melanocortin-4 (MC4) receptor antagonist. This analysis includes supporting experimental data, detailed methodologies for key experiments, and a review of alternative compounds and validation techniques.

This compound is a potent, selective, orally active, and blood-brain barrier-penetrating antagonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.[1] The validation of its engagement with the MC4R in a living system is crucial for its development as a therapeutic agent, particularly for conditions such as cachexia (severe body wasting). This guide synthesizes available preclinical data to evaluate the in vivo target engagement of this compound and compares it with other relevant MC4R antagonists.

Comparative In Vitro Activity of MC4R Antagonists

To understand the in vivo potential of this compound, it is essential to first consider its in vitro profile alongside other known MC4R antagonists. The following table summarizes the binding affinities and functional activities of this compound and comparable molecules.

CompoundTarget ReceptorBinding Affinity (IC50/Ki, nM)Functional Activity (IC50, nM)Selectivity
This compound MC4R22 (IC50)11170-fold vs. MC3R, 40-fold vs. MC5R
SNT-207707 MC4R8 (IC50)5>200-fold vs. MC3R and MC5R
ML00253764 MC4RNot explicitly stated, but effective in vivoAntiproliferative IC50s in cancer cell lines: 806.4 - 7667 nMSelective
BL-6020/979 MC4RPotentNot explicitly statedSelective

In Vivo Validation of this compound Target Engagement

The primary evidence for the in vivo target engagement of this compound comes from studies demonstrating its pharmacological effects on food intake and body weight in mouse models. These downstream effects serve as a proxy for confirming that the antagonist is reaching its central nervous system target and eliciting a biological response.

A pivotal study by Weyermann et al. (2009) demonstrated that orally administered this compound significantly increased food intake in healthy mice and almost completely prevented tumor-induced weight loss in a C26 adenocarcinoma mouse model of cachexia.[1]

Key In Vivo Experimental Data
Experimental ModelCompoundDose and AdministrationKey Findings
Healthy Mice (Food Intake)This compound30 mg/kg, oralSignificant increase in food intake during the inactive light phase.[1]
C26 Adenocarcinoma Cachexia ModelThis compound30 mg/kg, oral, once dailyAlmost completely prevented tumor-induced body weight loss; diminished loss of lean body and fat mass.[1]
Healthy Mice (Food Intake)SNT-20770720 mg/kg, subcutaneousDistinctly increased food intake.[1]
C26 Adenocarcinoma Cachexia ModelSNT-207707Not explicitly stated for this modelNot explicitly stated
Colorectal/Lewis Lung Carcinoma Cachexia ModelML00253764SubcutaneousEfficacious in reducing cachexia.[1]
C26 Adenocarcinoma Cachexia ModelBL-6020/979OralAmeliorated cachexia-like symptoms.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo experiments cited.

Food Intake Study in Healthy Mice
  • Animal Model: Healthy, adult male mice.

  • Housing: Animals are housed in groups under standard laboratory conditions with a regular light-dark cycle.

  • Acclimatization: Mice are acclimatized to the experimental conditions before the study begins.

  • Compound Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg). A vehicle control group receives the same volume of the vehicle solution.

  • Measurement of Food Intake: Immediately after administration, pre-weighed food is provided to the animals. Food consumption is measured at regular intervals (e.g., over 4 hours) by weighing the remaining food. The study is typically conducted during the light phase when mice are less active and consume less food, to better highlight the orexigenic (appetite-stimulating) effects of the antagonist.

  • Data Analysis: Food intake is calculated and compared between the compound-treated and vehicle-treated groups using appropriate statistical methods.

Cancer-Induced Cachexia Model
  • Animal Model: Male Balb/c mice.

  • Tumor Induction: C26 adenocarcinoma cells are implanted subcutaneously into the flank of the mice.

  • Compound Administration: Daily oral administration of this compound (e.g., 30 mg/kg) or vehicle is initiated the day after tumor implantation and continues for the duration of the study.

  • Monitoring: Body weight, tumor volume, and food intake are monitored regularly.

  • Body Composition Analysis: At the end of the study, body composition (lean mass and fat mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads and muscles.

  • Data Analysis: Changes in body weight (corrected for tumor weight), body composition, and food intake are compared between the treated and control groups.

Alternative Approaches for In Vivo Target Engagement Validation

While pharmacodynamic readouts like changes in food intake provide strong evidence of target engagement, more direct methods can quantify the extent of receptor occupancy.

  • Receptor Occupancy (RO) Assays: These assays directly measure the percentage of target receptors bound by a drug. This is typically achieved by administering the unlabeled drug, followed by a radiolabeled ligand that also binds to the target receptor. The displacement of the radiolabeled ligand is then measured in ex vivo tissue samples or through in vivo imaging. This technique provides a quantitative measure of target engagement at different drug doses and time points.

  • Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can be used to visualize and quantify receptor occupancy in the living brain. This requires the development of a specific PET radiotracer that binds to the MC4R. While the development of such a tracer for MC4R has been a focus of research, a widely validated and routinely used PET ligand for quantifying MC4R occupancy by antagonists in preclinical or clinical settings is not yet established.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.

MC4R_Signaling_Pathway cluster_0 Normal Physiology (Energy Homeostasis) cluster_1 Pharmacological Intervention (this compound) POMC POMC Neurons alphaMSH α-MSH (Agonist) POMC->alphaMSH MC4R MC4 Receptor alphaMSH->MC4R Activates EnergyExpenditure ↑ Energy Expenditure MC4R->EnergyExpenditure FoodIntake_down ↓ Food Intake MC4R->FoodIntake_down SNT207858 This compound (Antagonist) MC4R_blocked MC4 Receptor SNT207858->MC4R_blocked Blocks α-MSH binding FoodIntake_up ↑ Food Intake MC4R_blocked->FoodIntake_up Leads to

MC4R Signaling and this compound Mechanism

InVivo_Target_Validation_Workflow cluster_0 Direct Target Engagement Measurement cluster_1 Pharmacodynamic Readout (Indirect Evidence) AnimalDosing Administer this compound to Animal Model Radioligand Administer Radiolabeled MC4R Ligand AnimalDosing->Radioligand Measurement Measure Radioligand Displacement (PET or ex vivo) Radioligand->Measurement RO_Data Quantitative Receptor Occupancy Data Measurement->RO_Data Validation Validation of In Vivo Target Engagement RO_Data->Validation AnimalDosing_PD Administer this compound to Animal Model BehavioralAssay Measure Food Intake / Body Weight AnimalDosing_PD->BehavioralAssay PD_Data Pharmacological Effect Data BehavioralAssay->PD_Data PD_Data->Validation

Workflow for In Vivo Target Engagement Validation

Conclusion

The available preclinical data strongly support the in vivo target engagement of this compound at the MC4 receptor. The observed orexigenic and anti-cachectic effects in mouse models are consistent with the known physiological role of MC4R and provide robust, albeit indirect, evidence of target modulation in the central nervous system.[1] While direct, quantitative receptor occupancy data for this compound is not publicly available, its potent in vivo activity, coupled with its ability to cross the blood-brain barrier, makes it a compelling candidate for further development.

For a more comprehensive understanding of its in vivo target engagement, future studies employing direct measurement techniques such as receptor occupancy assays or PET imaging with a validated MC4R tracer would be highly valuable. Such studies would enable a more precise determination of the dose-response relationship for target engagement and facilitate the translation of preclinical findings to clinical settings. The comparison with other MC4R antagonists like ML00253764 and BL-6020/979, which have also shown efficacy in similar preclinical models, highlights the therapeutic potential of targeting the MC4R for conditions like cachexia.[1][2]

References

Head-to-head comparison of SNT-207858 with other cachexia treatments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Current and Emerging Treatments for Researchers and Drug Development Professionals

Cachexia, a complex metabolic syndrome characterized by severe body weight loss, muscle wasting, and inflammation, presents a significant challenge in the management of chronic diseases, particularly cancer. While no universally effective treatment exists, a range of therapeutic agents targeting different aspects of the cachexia pathophysiology are in use or under investigation. This guide provides a head-to-head comparison of these treatments, presenting available experimental data and outlining key methodologies to inform research and development efforts.

It is important to note that the initially specified compound, SNT-207858, does not appear in publicly available scientific literature or clinical trial databases as a treatment for cachexia. Therefore, this guide will focus on a comprehensive comparison of established and emerging therapeutic classes for which data is available.

I. Appetite Stimulants

Appetite stimulants are among the most prescribed treatments for cachexia, aiming to counteract the anorexia associated with the condition.

Mechanism of Action

Progestins, such as megestrol (B1676162) acetate (B1210297) and medroxyprogesterone (B1676146) acetate, are synthetic derivatives of progesterone. Their primary mechanism in cachexia is thought to be the stimulation of appetite, leading to increased caloric intake. They may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Signaling Pathway

cluster_Progestins Progestin Signaling in Cachexia Progestins Megestrol Acetate Medroxyprogesterone Acetate Hypothalamus Hypothalamus Progestins->Hypothalamus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Progestins->Cytokines Inhibits NPY_AgRP Neuropeptide Y (NPY) & Agouti-related peptide (AgRP) Neurons Hypothalamus->NPY_AgRP Stimulates Appetite Increased Appetite and Food Intake NPY_AgRP->Appetite Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: Progestin signaling pathway in stimulating appetite.

Quantitative Data Summary
Treatment ClassCompoundKey Efficacy FindingsKey Safety Findings
Appetite Stimulants Megestrol Acetate- Improved appetite in ~25% of patients[1][2].- Weight gain (primarily adipose tissue) in ~8% of patients[1][2][3][4].- Higher doses associated with more significant weight gain[5].- Increased risk of thromboembolic events[4][6].- Edema and adrenal suppression[4][6].- Nausea, headaches, and fluid retention[7].
Medroxyprogesterone Acetate- Similar efficacy to megestrol acetate in improving appetite[4][7].- Similar side effect profile to megestrol acetate[4][7].
Experimental Protocols

A representative experimental design for evaluating appetite stimulants can be found in the meta-analysis by Ruiz Garcia et al. (2013), which included randomized controlled trials comparing megestrol acetate to placebo or other active treatments in patients with anorexia-cachexia syndrome.

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adults with a clinical diagnosis of cachexia, often associated with cancer or AIDS, and significant weight loss.

  • Intervention: Oral administration of megestrol acetate at varying doses (e.g., 160 mg/day to 800 mg/day) or placebo.

  • Primary Endpoints: Change in appetite (assessed by visual analog scales or questionnaires) and change in body weight.

  • Secondary Endpoints: Quality of life assessments, caloric intake, and adverse events.

  • Duration: Typically ranging from 8 to 12 weeks.

II. Anabolic Agents

Anabolic agents aim to directly counteract muscle wasting by promoting the synthesis of lean body mass.

Mechanism of Action

This class includes androgens like testosterone (B1683101) and selective androgen receptor modulators (SARMs). These agents bind to the androgen receptor in muscle tissue, leading to increased protein synthesis and muscle hypertrophy. SARMs are designed to have a more selective action on muscle and bone, with fewer androgenic side effects.

Signaling Pathway

cluster_Anabolic Anabolic Agent Signaling in Muscle Anabolic_Agents Testosterone SARMs Androgen_Receptor Androgen Receptor (in muscle cells) Anabolic_Agents->Androgen_Receptor Binds to Gene_Transcription Activation of Gene Transcription Androgen_Receptor->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Anabolic agent signaling for muscle growth.

Quantitative Data Summary
Treatment ClassCompoundKey Efficacy FindingsKey Safety Findings
Anabolic Agents Testosterone- Can increase lean body mass and reduce fat mass[8][9].- May improve physical function and quality of life[8][9].- Potential for cardiovascular problems[10].- Prostate hyperplasia and cancer risk in men[10].- Virilization in women[10].
Enobosarm (GTx-024)- Significantly increased total lean body mass[10].- Improved physical function[10].- Generally well-tolerated with no significant increase in adverse effects compared to placebo in some studies[10].
Experimental Protocols

A representative study design for anabolic agents is exemplified by the trial of Enobosarm (GTx-024).

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.

  • Patient Population: Patients with cancer and cachexia, often defined by a certain percentage of weight loss.

  • Intervention: Daily oral administration of Enobosarm or placebo.

  • Primary Endpoints: Change in total lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and physical function (e.g., stair climb power).

  • Secondary Endpoints: Body weight, quality of life, and safety assessments.

  • Duration: Typically 12 weeks or longer.

III. Anti-Inflammatory Agents

Given the central role of inflammation in cachexia, anti-inflammatory drugs are a logical therapeutic approach.

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and ibuprofen (B1674241) inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are inflammatory mediators. Other agents like thalidomide (B1683933) have more complex immunomodulatory and anti-inflammatory effects, including the downregulation of tumor necrosis factor-alpha (TNF-α).

Signaling Pathway

cluster_AntiInflammatory Anti-Inflammatory Action in Cachexia Inflammatory_Stimuli Tumor-derived factors Systemic Inflammation Cytokine_Production Production of Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammatory_Stimuli->Cytokine_Production COX_Enzymes Cyclooxygenase (COX) Enzymes Cytokine_Production->COX_Enzymes Activate Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Muscle_Catabolism Muscle Protein Breakdown Prostaglandins->Muscle_Catabolism NSAIDs NSAIDs (e.g., Celecoxib) NSAIDs->COX_Enzymes Inhibit

Caption: NSAID mechanism in reducing muscle breakdown.

Quantitative Data Summary
Treatment ClassCompoundKey Efficacy FindingsKey Safety Findings
Anti-inflammatory Agents NSAIDs (e.g., Celecoxib)- May improve or stabilize body weight and lean body mass[11].- Some evidence for improved physical performance and quality of life[5][11].- Evidence is generally considered insufficient for widespread clinical use outside of trials[11][12][13][14].- Side effects were not reported as remarkable in some studies[5].- Long-term use can have gastrointestinal and renal side effects.
Thalidomide- Attenuated loss of weight and lean body mass in some studies[5].- Well-tolerated in some cancer cachexia trials[5].- Known teratogenic effects and potential for neuropathy.
Experimental Protocols

A systematic review by Solheim et al. (2013) provides an overview of the methodologies used in NSAID trials for cancer cachexia.

  • Study Design: Primarily randomized controlled trials, though some non-randomized studies were included.

  • Patient Population: Adult patients with cancer and cachexia.

  • Intervention: Oral administration of various NSAIDs (e.g., celecoxib, ibuprofen, indomethacin) compared to placebo or another active treatment.

  • Primary Endpoints: Changes in body weight, lean body mass, and performance status.

  • Secondary Endpoints: Quality of life, inflammatory markers (e.g., C-reactive protein), and survival.

  • Duration: Varied significantly between studies.

IV. Ghrelin Receptor Agonists

This newer class of drugs mimics the effects of the "hunger hormone" ghrelin.

Mechanism of Action

Anamorelin (B1277382) is a ghrelin receptor agonist. By binding to and activating the growth hormone secretagogue receptor (GHS-R1a), it stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), and also has direct effects on appetite regulation in the brain.

Signaling Pathway

cluster_Ghrelin Ghrelin Agonist Signaling Pathway Anamorelin Anamorelin GHSR1a GHS-R1a Receptor (Hypothalamus & Pituitary) Anamorelin->GHSR1a Activates Appetite_Stimulation Increased Appetite GHSR1a->Appetite_Stimulation GH_Secretion Growth Hormone (GH) Secretion GHSR1a->GH_Secretion IGF1_Production IGF-1 Production (Liver) GH_Secretion->IGF1_Production Anabolic_Effects Anabolic Effects on Muscle & Bone IGF1_Production->Anabolic_Effects

Caption: Anamorelin's dual action on appetite and anabolism.

Quantitative Data Summary
Treatment ClassCompoundKey Efficacy FindingsKey Safety Findings
Ghrelin Receptor Agonists Anamorelin- Significantly improved lean body mass, body weight, and fat mass compared to placebo[2].- Improved appetite-related quality of life[2].- No significant improvement in handgrip strength in some major trials[2][15].- Generally well-tolerated. Common side effects include hyperglycemia and nausea.
Experimental Protocols

The ROMANA 1 and 2 phase III trials for anamorelin provide a robust example of the experimental design for this drug class.

  • Study Design: Two identical, randomized, double-blind, placebo-controlled, international phase III trials.

  • Patient Population: Patients with advanced non-small cell lung cancer (NSCLC) and cachexia.

  • Intervention: 100 mg of anamorelin or placebo administered orally once daily.

  • Co-Primary Endpoints: Change in lean body mass (measured by DXA) and handgrip strength over 12 weeks.

  • Secondary Endpoints: Change in body weight, and patient-reported symptoms of anorexia-cachexia.

  • Duration: 12-week treatment period.

V. Other and Emerging Therapies

Several other therapeutic avenues are being explored for the treatment of cachexia.

  • Olanzapine: An atypical antipsychotic that has shown promise in improving appetite and weight gain, potentially through its effects on dopamine (B1211576) and serotonin (B10506) receptors.[3][4] Low doses (2.5 to 5 mg daily) are often used.[3]

  • Corticosteroids: Drugs like dexamethasone (B1670325) can provide short-term improvements in appetite and well-being.[4][6] However, their long-term use is limited by significant side effects, making them more suitable for patients with a shorter life expectancy.[4][6]

  • Monoclonal Antibodies: Targeting specific inflammatory pathways is a key area of research. For instance, antibodies targeting GDF-15, a cytokine implicated in cachexia, are under investigation.[2][15] Ponsegromab is one such monoclonal antibody showing promise in clinical trials for increasing weight.[3]

Conclusion

The management of cachexia remains a significant unmet medical need. Current therapeutic strategies offer modest benefits and are often associated with notable side effects. Appetite stimulants primarily increase fat mass, while anabolic agents show promise in building lean muscle but carry risks. Anti-inflammatory approaches have a strong rationale but have yet to demonstrate consistent, robust efficacy in large-scale trials.

The development of ghrelin receptor agonists like anamorelin represents a step forward by targeting both appetite and anabolism, although functional improvements have been less consistent. The future of cachexia treatment will likely involve a multi-modal approach, combining pharmacological agents that target different pathways with non-pharmacological interventions such as nutrition and exercise. For drug development professionals, there is a clear need for novel therapies with improved efficacy in increasing both muscle mass and physical function, alongside a favorable safety profile. Continued research into the complex pathophysiology of cachexia is crucial to identify new therapeutic targets and develop more effective interventions.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SNT-207858

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel research compound, specific disposal protocols for SNT-207858 have not been officially published. The following procedures are based on established best practices for the disposal of hazardous, pharmacologically active, and halogenated organic chemical waste in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2][3]

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. Due to its nature as a biologically active and chlorinated organic molecule, it must be treated as hazardous waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5]

Key Data for Disposal Consideration

The following table summarizes the known properties of this compound that inform its disposal requirements.

PropertyDataImplication for Disposal
Chemical Name This compoundUse the full chemical name and CAS number on all waste labels for clear identification.
CAS Number 1104080-42-3This unique identifier is essential for waste tracking and management by your institution's EHS department and certified waste disposal vendors.
Molecular Formula C32H45Cl4N5O3The presence of chlorine atoms classifies this compound as a halogenated organic waste .[6] This is a critical factor for waste segregation, as halogenated waste streams often require specific disposal methods like incineration at higher temperatures and have higher disposal costs.[4][7]
Compound Type Potent, selective melanocortin-4 (MC-4) receptor antagonistAs a pharmacologically active substance, this compound and any materials contaminated with it (e.g., personal protective equipment, labware) must be handled as hazardous chemical waste to prevent potential biological effects on personnel and the environment.[8]
Physical Form Solid (Assumed)Solid waste should be collected separately from liquid waste.
Known Hazards Not fully characterized. Assume high potency and toxicity.In the absence of a specific Safety Data Sheet (SDS), a conservative approach must be taken. The compound should be handled as if it were highly toxic.

Detailed Protocol for Disposal of this compound

This protocol outlines the step-by-step process for the safe segregation, packaging, labeling, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste within a certified chemical fume hood.
  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Check glove manufacturer recommendations for compatibility with chlorinated organic compounds.[4]
  • Avoid generating dust or aerosols.

2. Waste Segregation:

  • Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [4][6][9] This is the most important step for proper disposal.
  • Solid Waste:
  • Collect pure this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, centrifuge tubes) in a dedicated, compatible hazardous waste container.
  • The container must be a high-density polyethylene (B3416737) (HDPE) or other compatible plastic container with a secure, screw-top lid.[3]
  • Liquid Waste:
  • If this compound is dissolved in a solvent, collect this solution in a separate, dedicated liquid waste container clearly marked for "Halogenated Organic Waste."[10]
  • Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[6]
  • Contaminated PPE:
  • Gloves, bench paper, and other contaminated disposable items should be collected in a separate, sealed plastic bag or container labeled as "Contaminated Solid Waste" with the chemical name.

3. Waste Container Labeling:

  • Label all waste containers clearly and as soon as the first drop of waste is added.[4][10]
  • The label must include:
  • The words "Hazardous Waste."[9]
  • The full chemical name: "this compound."
  • The CAS Number: "1104080-42-3."
  • An indication of the contents (e.g., "Solid Waste," "Liquid Waste in [Solvent Name]").
  • The approximate quantity of the waste.
  • The date of accumulation.
  • The name of the principal investigator and laboratory location.

4. Storage of Waste:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]
  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
  • Ensure secondary containment is used to prevent spills.
  • Keep containers closed at all times, except when adding waste.[10][11]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding 12 months, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
  • Provide the EHS department with all necessary information from the waste label.
  • Do not attempt to dispose of the waste through a third-party vendor yourself. All hazardous waste disposal must be managed by the institution's certified professionals.[12]

Mandatory Visualizations

Disposal Workflow for this compound

G Figure 1: this compound Disposal Decision Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_management Container Management cluster_disposal Final Disposal start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood decision Is the waste solid or liquid? hood->decision solid_waste Collect in 'Solid Halogenated Organic Waste' Container decision->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container decision->liquid_waste Liquid labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS - Date & Lab Info solid_waste->labeling liquid_waste->labeling storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Contact EHS for Waste Pickup Request storage->pickup end End: Waste Removed by EHS pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.